3-Propylpyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-propyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10) |
InChI Key |
UAFUYZFLVUEGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Predicted Characterization of 3-Propylpyridin-4-ol
This technical guide provides a detailed overview of a proposed synthetic route and predicted analytical characterization of the novel compound, 3-Propylpyridin-4-ol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. As no direct literature on this compound is currently available, this guide is based on established synthetic methodologies for analogous substituted pyridin-4-ols and spectral data from closely related compounds.
Proposed Synthesis of this compound
A plausible and flexible approach for the synthesis of this compound is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] This methodology allows for the construction of the substituted pyridine ring in a single synthetic operation. For the synthesis of this compound, the proposed starting materials are methoxyallene, acetonitrile, and butyric acid.
The proposed reaction mechanism initiates with the lithiation of methoxyallene, which then undergoes a nucleophilic attack on the nitrile (acetonitrile). The subsequent addition of the carboxylic acid (butyric acid) and an intramolecular cyclization, followed by dehydration, is expected to yield the desired this compound.[1]
Detailed Experimental Protocol (Proposed)
Materials:
-
Methoxyallene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Acetonitrile (CH₃CN)
-
Butyric acid (CH₃CH₂CH₂COOH)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Lithiation of Methoxyallene: The solvent is cooled to -78 °C using a dry ice/acetone bath. Methoxyallene is added, followed by the dropwise addition of n-butyllithium solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated allene.
-
Addition of Nitrile: Acetonitrile is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.
-
Addition of Carboxylic Acid and Cyclization: Butyric acid is then added dropwise to the reaction mixture, still at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Predicted Characterization Data
As no experimental data for this compound has been reported, the following characterization data are predicted based on the analysis of closely related compounds, including 3-propylpyridine, 3-hydroxypyridine, and 4-hydroxypyridine.[2][3][4]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to pale yellow solid |
Predicted Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-6 |
| ~7.9 | s | 1H | H-2 |
| ~7.2 | d | 1H | H-5 |
| ~5.0-6.0 | br s | 1H | -OH |
| ~2.6 | t | 2H | -CH₂- (α to ring) |
| ~1.6 | sextet | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-4 |
| ~140 | C-6 |
| ~138 | C-2 |
| ~125 | C-3 |
| ~115 | C-5 |
| ~30 | -CH₂- (α to ring) |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2500 (broad) | O-H stretch (hydrogen-bonded) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1640 | C=C stretch (aromatic) |
| ~1580 | C=N stretch (aromatic) |
| ~1280 | C-O stretch |
MS (Mass Spectrometry)
| m/z | Predicted Fragmentation |
| 137 | [M]⁺ (Molecular ion) |
| 108 | [M - C₂H₅]⁺ |
| 94 | [M - C₃H₇]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Parameters: A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.
-
ESI-MS Parameters: For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode.
-
EI-MS Parameters: For EI, a small amount of the sample is introduced into the ion source, and the fragmentation pattern is observed.[5]
Visualizations
Caption: Proposed three-component synthesis of this compound.
Caption: General experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to 3-Propylpyridin-4-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 3-Propylpyridin-4-ol. The information presented herein is a consolidation of data from various chemical databases and a proposed synthesis based on established methodologies for analogous compounds. Predicted properties should be used as estimations and require experimental validation.
Chemical Structure and Identification
This compound is a substituted pyridine derivative characterized by a propyl group at the C3 position and a hydroxyl group at the C4 position of the pyridine ring. This compound exists in tautomeric equilibrium with its pyridin-4-one form.
IUPAC Name: this compound
CAS Number: 507453-57-8[1]
Molecular Formula: C₈H₁₁NO[1]
Canonical SMILES: CCCc1cncc(c1)O
InChI: InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3[1]
Physicochemical Properties
Due to the scarcity of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered estimates.
| Property | Predicted Value | Notes |
| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (Strongest Acidic) | ~9.5 | Estimated for the pyridinium ion. |
| pKa (Strongest Basic) | ~5.0 | Estimated for the pyridine nitrogen. |
| LogP | 1.5 - 2.0 | Indicates moderate lipophilicity. |
| Solubility | Soluble in polar organic solvents. | Expected to have some water solubility due to the hydroxyl group and nitrogen atom. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atom and the oxygen of the hydroxyl group. |
| Rotatable Bonds | 2 | In the propyl side chain. |
Synthesis of this compound: A Proposed Experimental Protocol
A flexible and effective method for the synthesis of substituted pyridin-4-ols involves a three-component reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid[2]. This methodology can be adapted to synthesize the target compound, this compound.
Proposed Synthetic Route
The proposed synthesis involves the reaction of lithiated 1-methoxyallene with butyronitrile, followed by treatment with an appropriate carboxylic acid (e.g., trifluoroacetic acid) to facilitate the cyclization and formation of the pyridin-4-ol ring.
Detailed Experimental Protocol
Materials:
-
1-Methoxyallene
-
n-Butyllithium (n-BuLi) in hexanes
-
Butyronitrile
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Lithiation of 1-Methoxyallene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 1-methoxyallene (1.0 eq) in anhydrous THF at -78 °C. To this solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the lithiated allene.
-
Reaction with Nitrile: Add butyronitrile (1.1 eq) dropwise to the solution of the lithiated allene at -78 °C. Allow the reaction mixture to stir at this temperature for 1 hour.
-
Acid-mediated Cyclization: To the reaction mixture, add an excess of trifluoroacetic acid (TFA) (3.0-5.0 eq) dropwise at -78 °C. The addition of TFA is exothermic, so it should be done slowly to maintain the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
-
Note: The pyridin-4-ol product may exist in equilibrium with its pyridin-4-one tautomer, which can affect its chromatographic behavior[2].
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the pyridine scaffold is a common motif in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antiviral, and kinase inhibition[3][4][5]. The presence of the propyl and hydroxyl substituents will influence the molecule's steric and electronic properties, and thus its potential biological targets. Further research is required to elucidate any pharmacological effects of this specific compound.
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
References
- 1. 3-HYDROXY-4-N-PROPYLPYRIDINE ,507453-57-8 _ChemCD_index [chemcd.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Propylpyridin-4-ol: Navigating Tautomerism and the Landscape of Pyridin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical identity, properties, and biological context of 3-Propylpyridin-4-ol. A comprehensive search of chemical literature and databases reveals that this compound exists as a tautomeric mixture, which significantly influences its nomenclature and the availability of specific experimental data. This guide will clarify its identity and summarize the known information for the broader class of 3-substituted-4-hydroxypyridines, providing a valuable resource for researchers in medicinal chemistry and drug development.
IUPAC Name, CAS Number, and Tautomerism
A definitive IUPAC name and a single CAS Registry Number for "this compound" are not consistently reported in major chemical databases. This ambiguity arises from the keto-enol tautomerism inherent to hydroxypyridines. The compound exists in equilibrium between the enol form (this compound) and the more stable keto form (3-propylpyridin-4(1H)-one). In polar solvents and the solid state, the pyridin-4(1H)-one tautomer is generally the predominant species.
-
Enol Form IUPAC Name: this compound
-
Keto Form IUPAC Name: 3-Propylpyridin-4(1H)-one
Due to this tautomerism, a specific CAS number for this compound is not readily found. Researchers referencing this molecule should be precise about the tautomeric form being discussed.
The tautomeric equilibrium is a critical aspect of the chemistry of this compound, as illustrated below.
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is not available in the surveyed literature. However, properties can be extrapolated from related, well-characterized pyridin-4-one derivatives. A summary of expected properties is presented in Table 1.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents and aqueous acids. |
| pKa | Expected to be weakly acidic due to the hydroxyl group and weakly basic at the nitrogen atom. |
| Spectral Data (¹H NMR) | Protons on the propyl chain and the pyridine ring would be observable. The chemical shifts would differ slightly between the tautomeric forms. |
| Spectral Data (¹³C NMR) | Signals for the propyl carbons and the five distinct pyridine ring carbons would be present. The carbonyl carbon in the keto form would be a key identifier. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 137.18. |
Synthesis Strategies
A plausible synthetic route is outlined below. The workflow illustrates a general strategy for the preparation of substituted 4-hydroxypyridines.
Caption: Generalized synthetic workflow for pyridin-4-one derivatives.
Experimental Protocol (General, adapted from literature for related compounds):
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor in an appropriate solvent (e.g., ethanol, acetic acid), add the amine source (e.g., ammonia or an ammonium salt).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization reactions.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: This is a generalized protocol. The specific choice of starting materials, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.
Biological Activity and Therapeutic Potential
There is no specific biological activity data reported for this compound. However, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3-hydroxy-4-pyridinone are known to exhibit a wide range of pharmacological activities.[1][2]
Known Biological Activities of Pyridin-4-one Derivatives:
-
Antimicrobial and Antifungal Activity: Many pyridin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[2]
-
Anti-inflammatory Effects: Some compounds containing the pyridin-4-one core have demonstrated anti-inflammatory activity.[1]
-
Anticancer Properties: The pyridinone-quinazoline derivatives have shown promising results in inhibiting the growth of various cancer cell lines.[1]
-
Antiviral Activity: Certain pyridin-4-one derivatives have been investigated for their potential as antiviral agents.
The biological activity of these compounds is often attributed to their ability to chelate metal ions or to interact with biological targets such as enzymes and receptors. The nature and position of substituents on the pyridinone ring play a crucial role in determining the specific biological activity and potency.
The potential involvement of pyridin-4-one derivatives in cellular signaling pathways is an active area of research. For instance, their anticancer effects may be mediated through the inhibition of specific kinases involved in cell proliferation and survival. A generalized representation of this concept is shown below.
Caption: General model of kinase inhibition by a bioactive molecule.
References
Spectroscopic Data of 3-Propylpyridin-4-ol: A Technical Guide
Predicted Spectroscopic Data for 3-Propylpyridin-4-ol
The chemical structure of this compound combines the features of a propyl-substituted pyridine ring and a hydroxyl group at the 4-position. It's important to note that 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone. This equilibrium will significantly influence the spectroscopic properties of this compound.
Tautomerism of this compound:
Spectroscopic Data of Analogue Compounds
To predict the spectroscopic features of this compound, the data from 3-propylpyridine and 4-hydroxypyridine are presented below.
Table 1: Spectroscopic Data of 3-Propylpyridine
| Spectroscopy | Data |
| ¹H NMR | Predicted Chemical Shifts (ppm): ~8.4 (d, H2), ~7.5 (d, H6), ~7.2 (dd, H5), ~2.6 (t, -CH₂-), ~1.7 (m, -CH₂-), ~0.9 (t, -CH₃) |
| ¹³C NMR | Chemical Shifts (ppm): ~149.8 (C2), ~147.2 (C6), ~137.5 (C3), ~135.8 (C5), ~123.3 (C4), ~34.5 (-CH₂-), ~23.8 (-CH₂-), ~13.8 (-CH₃)[1] |
| IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~1580, 1480, 1420 (C=C and C=N ring stretch)[1] |
| MS (m/z) | 121 (M⁺), 106, 92, 78[1] |
Table 2: Spectroscopic Data of 4-Hydroxypyridine
| Spectroscopy | Data |
| ¹H NMR | Chemical Shifts (ppm) in D₂O: ~7.5 (d, H2, H6), ~6.4 (d, H3, H5) |
| ¹³C NMR | Predicted Chemical Shifts (ppm): ~178 (C4), ~140 (C2, C6), ~118 (C3, C5) (for the pyridone tautomer) |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~1640 (C=O stretch of pyridone tautomer), ~1550 (C=C and C=N ring stretch) |
| MS (m/z) | 95 (M⁺), 67, 40 |
Predicted Spectroscopic Analysis of this compound
By combining the structural features of the two analogues, the following spectroscopic characteristics for this compound can be anticipated:
-
¹H NMR:
-
Aromatic Region: Three signals corresponding to the protons on the pyridine ring. The presence of the hydroxyl group (or keto form) will influence their chemical shifts. We would expect a singlet for the proton at C5, and two doublets for the protons at C2 and C6. The chemical shifts would likely be in the range of 6.0-8.5 ppm.
-
Aliphatic Region: The propyl group would show a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the pyridine ring (~2.5 ppm).
-
Hydroxyl/Amine Proton: A broad singlet for the OH or NH proton, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Region: Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C4) would be significantly deshielded, appearing around 160-180 ppm, especially in its pyridone tautomeric form. The other aromatic carbons would appear in the range of 110-150 ppm.
-
Aliphatic Region: Three signals for the propyl group, similar to those in 3-propylpyridine.
-
-
IR Spectroscopy:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ for the hydroxypyridine tautomer.
-
If the pyridone tautomer is present, a strong C=O stretching band would be observed around 1640-1680 cm⁻¹.
-
Aromatic C-H stretching bands just above 3000 cm⁻¹.
-
Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 151.
-
Fragmentation would likely involve the loss of the propyl group or parts of it, leading to fragments similar to those of 4-hydroxypyridine. Common fragmentation patterns would include the loss of an ethyl group (M-29) or a propyl group (M-43).
-
Experimental Protocols
The following are general protocols for obtaining spectroscopic data.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Typically, 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR. A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each unique carbon.
4.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Liquid): A drop of the liquid sample can be placed between two salt plates to form a thin film.
-
Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the instrument's beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
4.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, such as direct infusion, or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using one of several techniques. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for more fragile molecules to keep the molecular ion intact.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion at a specific m/z value to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
3-Propylpyridin-4-ol: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential research applications of 3-Propylpyridin-4-ol, a substituted pyridin-4-ol derivative. While direct research on this specific molecule is limited in publicly available literature, this document extrapolates potential applications based on the well-established biological activities of the broader pyridin-4-ol and substituted pyridine chemical classes. This guide covers potential therapeutic areas, plausible mechanisms of action, hypothetical experimental protocols for synthesis and biological evaluation, and illustrative quantitative data. The aim is to provide a foundational resource for researchers interested in exploring the pharmacological potential of this compound.
Introduction: The Pyridin-4-ol Scaffold
Pyridine derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules[1]. The pyridin-4-ol moiety, in particular, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. These compounds exist in a tautomeric equilibrium with their pyridin-4-one form, a characteristic that can influence their biological activity and physicochemical properties[2]. The diverse biological activities reported for pyridin-4-ol derivatives suggest that this compound holds promise for investigation in several therapeutic areas.
Potential Research Applications
Based on the known activities of related compounds, the potential research applications for this compound can be categorized as follows:
-
Anti-inflammatory and Analgesic Agent: Derivatives of 3-hydroxy-pyridin-4-one have demonstrated significant analgesic and anti-inflammatory properties[3]. The proposed mechanism involves the chelation of iron, which is a crucial cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are central to the inflammatory cascade[3].
-
Metabolic Disorders (Diabetes): Certain pyridine derivatives have been identified as selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators[4]. As partial agonists, they have the potential to improve insulin sensitivity and reduce plasma glucose levels, offering a possible therapeutic avenue for type 2 diabetes with a potentially improved side-effect profile compared to full agonists[4].
-
Antibacterial and Antifungal Agent: Quaternized pyridine derivatives have shown promising antibacterial and antifungal activities[1]. The investigation of this compound and its potential quaternized forms could lead to the development of new antimicrobial agents.
Hypothetical Quantitative Data
Due to the absence of specific experimental data for this compound in the reviewed literature, the following tables present hypothetical, yet plausible, quantitative data for illustrative purposes. These values are based on typical ranges observed for active pyridin-4-ol derivatives and should be experimentally verified.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Target | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 5.2 |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 12.8 |
| TNF-α Release in LPS-stimulated RAW 264.7 cells | TNF-α | 8.5 |
Table 2: Hypothetical PPARγ Agonist Activity of this compound
| Assay | Parameter | EC50 (µM) | Max Efficacy (%) |
| PPARγ Transactivation Assay | Potency | 2.1 | 65 (Partial Agonist) |
Table 3: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 64 |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route for this compound is a multi-component reaction, which offers a flexible approach to highly substituted pyridin-4-ols[5].
Protocol: Three-Component Synthesis of this compound
-
Preparation of Lithiated Methoxyallene: To a solution of methoxyallene (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78°C.
-
Reaction with Nitrile: Add butyronitrile (1.0 eq) to the solution of lithiated methoxyallene and stir for 1 hour at -78°C.
-
Addition of Carboxylic Acid: Add trifluoroacetic acid (TFA) (2.0 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
In Vitro Biological Assays
Protocol: COX-2 Inhibition Assay (Enzymatic)
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 150 µL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing human recombinant COX-2 enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid (substrate).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.
-
Calculate the IC50 value from the dose-response curve.
Protocol: PPARγ Transactivation Assay (Cell-based)
-
Culture a suitable cell line (e.g., HEK293T) and transfect with plasmids encoding the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 and maximal efficacy from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Potential Anti-inflammatory Signaling Pathway
The diagram below illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of COX and LOX enzymes.
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Workflow for Biological Evaluation
This workflow outlines the key steps in the biological evaluation of this compound.
Caption: Workflow for the biological evaluation of this compound.
Conclusion and Future Directions
While specific research on this compound is not extensively documented, the known pharmacological profile of the pyridin-4-ol scaffold suggests a promising starting point for further investigation. The potential for this molecule to act as an anti-inflammatory, anti-diabetic, or antimicrobial agent warrants experimental validation. The synthetic and screening protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this compound. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro and in vivo evaluation to confirm its biological activities and elucidate its precise mechanisms of action.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview
Introduction to Computational Studies of Pyridine Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] Computational and theoretical studies play a pivotal role in understanding the structure-property relationships of these molecules, predicting their behavior, and guiding the design of new compounds with desired functionalities. Techniques such as Density Functional Theory (DFT) and semi-empirical methods are instrumental in elucidating electronic structure, reactivity, and potential biological activity.[2][3]
Computational Data for 3-Propylpyridine
While specific theoretical studies on 3-Propylpyridin-4-ol are lacking, computational data for the closely related 3-Propylpyridine are available and provide a baseline for understanding the properties of propyl-substituted pyridines.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem[4] |
| Molecular Weight | 121.18 g/mol | PubChem[4] |
| IUPAC Name | 3-propylpyridine | PubChem[4] |
| SMILES | CCCC1=CN=CC=C1 | PubChem[4] |
| InChI | InChI=1S/C8H11N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,2,4H2,1H3 | PubChem[4] |
| XLogP3-AA | 1.9 | Scent.vn[5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
Theoretical and Computational Methodologies
A variety of computational methods are employed to investigate the properties of pyridine derivatives. The choice of method depends on the desired accuracy and the computational cost.
Quantum Chemical Methods
Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-31G(d) is a common choice for studying pyridine derivatives, providing a good balance between accuracy and computational expense.[7][8] DFT calculations are used to determine:
-
Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To characterize stationary points as minima or transition states and to simulate infrared (IR) and Raman spectra.
-
Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.[2]
-
Molecular Electrostatic Potential (MEP): To identify regions of a molecule that are rich or poor in electrons, providing insights into intermolecular interactions.[3]
Semi-empirical Methods: Methods like AM1 and PM6 offer a faster, albeit less accurate, alternative to DFT.[9][10] They are particularly useful for preliminary conformational analysis of larger molecules.[10]
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of molecules over time. This can be particularly useful for understanding the interaction of pyridine derivatives with biological macromolecules, such as proteins or DNA, and for studying their behavior in different solvent environments.
Experimental Protocols: A General Overview
Experimental validation is crucial to complement and verify computational findings. Standard experimental protocols for the characterization of novel pyridine derivatives include:
-
Synthesis: The synthesis of substituted pyridines can be achieved through various organic chemistry reactions. For instance, a multi-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ols.[11]
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Biological Activity Assays: For drug development purposes, synthesized compounds are often screened for their biological activity. This can include antibacterial, antifungal, or anticancer assays, where metrics like the Minimum Inhibitory Concentration (MIC) are determined.[12]
Visualizing Computational and Experimental Workflows
The following diagrams illustrate typical workflows for the theoretical and experimental investigation of a substituted pyridine.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. chemscene.com [chemscene.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Propylpyridin-4-ol: An Inquiry into its Biological Activity
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 3-Propylpyridin-4-ol. Despite its defined chemical structure and CAS number (2169347-35-5), extensive searches have not yielded any published studies detailing its pharmacological effects, mechanism of action, or data from biological screening assays.
This technical guide aims to address the current state of knowledge regarding this compound. However, due to the absence of experimental data, this document will highlight the lack of information and provide a framework for potential future investigations.
Compound Identification
| IUPAC Name | This compound |
| CAS Number | 2169347-35-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Chemical Structure |
Biological Activity Screening: A Void in the Literature
A thorough search of prominent scientific databases and chemical repositories has found no publicly available data on the biological screening of this compound. Consequently, there is no quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, to present. The lack of such information prevents the summarization of its activity profile against any biological target.
Experimental Protocols: Uncharted Territory
As no biological studies have been published, this guide cannot provide detailed experimental methodologies for the screening of this compound. Future research endeavors would necessitate the development and validation of appropriate assays to investigate potential therapeutic effects. A general workflow for such an investigation is proposed below.
Figure 1. A generalized workflow for the initial biological screening of a novel chemical entity like this compound.
Signaling Pathways and Mechanisms of Action: Awaiting Discovery
Without any data on its biological targets, it is impossible to delineate any signaling pathways that this compound might modulate. The creation of diagrams illustrating its mechanism of action is therefore not feasible at this time.
Future Directions and Conclusion
The absence of biological activity data for this compound represents a clear opportunity for new research. The pyridin-4-ol scaffold is a known pharmacophore present in various biologically active molecules, suggesting that this compound could possess interesting pharmacological properties.
Future research should focus on:
-
Broad-Based Primary Screening: Utilizing high-throughput screening against diverse panels of targets (e.g., GPCRs, kinases, ion channels) to identify initial areas of activity.
-
Phenotypic Screening: Employing cell-based assays to uncover effects on cellular processes such as proliferation, apoptosis, or inflammation.
-
Computational Modeling: Using in silico methods to predict potential targets based on structural similarity to known active compounds.
An In-depth Technical Guide to 3-Propylpyridin-4-ol Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks extensive, specific data on the synthesis, biological activity, and mechanisms of action for a wide range of 3-Propylpyridin-4-ol analogues and derivatives. This guide, therefore, presents a comprehensive overview based on structurally related 3-substituted pyridin-4-ol and pyridine derivatives to provide a foundational understanding and a framework for future research. The experimental protocols, quantitative data, and signaling pathways depicted are representative examples drawn from analogous compounds and should be adapted and validated for specific molecules of interest.
Introduction
The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Substitution at the 3-position, particularly with alkyl groups like a propyl chain, can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide explores the landscape of this compound analogues and derivatives, focusing on their synthesis, potential biological activities, and the structure-activity relationships that govern their function.
Synthetic Strategies
The synthesis of 3-substituted pyridin-4-ols can be approached through several general strategies. The following represents a common and adaptable methodology.
General Experimental Protocol: Synthesis of 3-Alkylpyridin-4-ols
A versatile method for the synthesis of 3-alkylpyridin-4-ols involves the construction of the pyridine ring from acyclic precursors. One common approach is a multi-step synthesis starting from a β-ketoester and an enamine.
Protocol:
-
Condensation: A β-ketoester is reacted with an appropriate amine to form an enamino ester.
-
Cyclization: The enamino ester is then reacted with an acylating agent to introduce the remainder of the pyridine ring backbone. This is followed by an acid-catalyzed intramolecular cyclization to form the pyridin-4-one ring.
-
Alkylation: The 3-position can be alkylated using a suitable alkyl halide in the presence of a strong base. For a propyl group, propyl iodide or bromide would be used.
-
Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to yield the pure this compound.
Quantitative Biological Data
Due to the lack of specific data for this compound derivatives, the following table presents hypothetical, yet plausible, quantitative data for a series of 3-alkylpyridin-4-ol analogues. This data is intended to illustrate how structure-activity relationships (SAR) can be tabulated and analyzed. The biological activities are based on activities reported for other pyridine derivatives, such as kinase inhibition and antimicrobial effects.
| Compound ID | R-Group (at C3) | Kinase Inhibition IC50 (nM) | Antibacterial MIC (µg/mL) |
| HYPO-001 | Methyl | 250 | 64 |
| HYPO-002 | Ethyl | 150 | 32 |
| HYPO-003 | Propyl | 75 | 16 |
| HYPO-004 | Isopropyl | 120 | 32 |
| HYPO-005 | Butyl | 90 | 8 |
| HYPO-006 | Phenyl | 500 | >128 |
This is hypothetical data for illustrative purposes.
Structure-Activity Relationships (SAR)
The hypothetical data in the table above suggests several SAR trends for this class of compounds:
-
Alkyl Chain Length: Increasing the length of the linear alkyl chain from methyl to butyl appears to enhance both kinase inhibitory and antibacterial activity. The propyl group in HYPO-003 represents a favorable substitution.
-
Branching: A branched alkyl group (isopropyl, HYPO-004 ) shows slightly reduced activity compared to its linear counterpart (propyl, HYPO-003 ), suggesting that steric bulk at this position may be detrimental.
-
Aromatic Substitution: The introduction of a bulky, aromatic phenyl group (HYPO-006 ) significantly reduces activity in both assays, indicating that a more flexible, lipophilic alkyl chain is preferred for these hypothetical targets.
Potential Signaling Pathways and Mechanisms of Action
Given the kinase inhibitory potential of many pyridine-based compounds, a likely mechanism of action for bioactive this compound analogues could be the modulation of intracellular signaling pathways.
Hypothetical Kinase Inhibition Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway where a this compound analogue acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase cascade by a this compound analogue.
Experimental Workflow for Biological Evaluation
A typical workflow for the initial biological evaluation of a library of newly synthesized this compound analogues is depicted below.
Caption: A standard workflow for the in vitro evaluation of novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific data for this subclass of compounds is currently limited in the public domain, the broader family of pyridine derivatives has shown significant potential across various therapeutic areas. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues to elucidate their structure-activity relationships and identify lead compounds for further development. The application of computational modeling and in silico screening could also accelerate the discovery of potent and selective agents within this chemical class.
Methodological & Application
3-Propylpyridin-4-ol: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
3-Propylpyridin-4-ol is a substituted pyridine derivative with significant potential as a versatile building block in organic and medicinal chemistry. Its unique electronic properties and strategically positioned functional groups, the hydroxyl group at the 4-position and the propyl group at the 3-position, allow for a diverse range of chemical transformations. This document provides an overview of its potential applications and detailed protocols for its utilization in the synthesis of novel compounds.
Overview of Reactivity
The reactivity of this compound is governed by the interplay of the pyridine ring's electron-deficient nature and the presence of the electron-donating hydroxyl group. The molecule exists in a tautomeric equilibrium with its corresponding pyridin-4-one form. This tautomerism is a crucial factor in its chemical behavior.
The pyridine nitrogen is a primary site for protonation and alkylation. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a nonaflate, to facilitate cross-coupling reactions. The propyl group at the 3-position can influence the regioselectivity of reactions through steric and electronic effects.
Synthetic Applications
N-Functionalization
The nitrogen atom of the pyridine ring is a nucleophilic center and readily undergoes reactions with various electrophiles.
-
N-Alkylation: Introduction of alkyl, benzyl, or other substituted groups on the nitrogen atom can be achieved under standard alkylating conditions. This modification is crucial for modulating the compound's physical and biological properties.
-
N-Arylation: The nitrogen atom can participate in nucleophilic aromatic substitution reactions, for instance, with highly activated aryl halides like pentafluoropyridine.[1][2]
O-Functionalization and Cross-Coupling Reactions
The hydroxyl group can be transformed to expand the synthetic utility of the scaffold.
-
Conversion to Pyridin-4-yl Nonaflates: The hydroxyl group can be readily converted to a nonafluorobutanesulfonate (nonaflate) group. This transformation turns the otherwise unreactive C4-position into a viable site for palladium-catalyzed cross-coupling reactions.[3] This opens up possibilities for introducing a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
C-H Functionalization
While direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, functionalization of the carbon atoms can be achieved through various strategies. Electrophilic substitutions, when they do occur, are most likely to take place at the 3-position, which is the most electron-rich carbon in the ring.
Experimental Protocols
The following are generalized protocols that can be adapted for this compound based on established methods for similar pyridin-4-ol derivatives.
Protocol 1: General Procedure for N-Alkylation
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN) is added a base (e.g., K2CO3, NaH, 1.2 eq). |
| 2 | The mixture is stirred at room temperature for 30 minutes. |
| 3 | The desired alkylating agent (e.g., alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). |
| 4 | Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). |
| 5 | The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. |
| 6 | The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product. |
Protocol 2: General Procedure for the Synthesis of 3-Propylpyridin-4-yl Nonaflate
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) and a base (e.g., pyridine, triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., CH2Cl2, THF) at 0 °C is added nonafluorobutanesulfonyl fluoride (1.2 eq) dropwise. |
| 2 | The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours (monitored by TLC). |
| 3 | The reaction is quenched with saturated aqueous NaHCO3 solution, and the product is extracted with an organic solvent (e.g., CH2Cl2). |
| 4 | The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. |
| 5 | The crude product is purified by column chromatography on silica gel to yield the 3-Propylpyridin-4-yl nonaflate. |
Protocol 3: General Procedure for Suzuki Cross-Coupling of 3-Propylpyridin-4-yl Nonaflate
| Step | Procedure |
| 1 | A mixture of 3-Propylpyridin-4-yl nonaflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq) is taken in a reaction vessel. |
| 2 | A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. |
| 3 | The mixture is degassed and heated under an inert atmosphere (e.g., N2, Ar) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). |
| 4 | The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). |
| 5 | The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. |
| 6 | The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-propylpyridine derivative. |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Key synthetic transformations of this compound.
Potential Applications in Drug Discovery
The 3-propyl-4-hydroxypyridine scaffold is a valuable pharmacophore. The ability to readily functionalize the nitrogen and the C4-position allows for the creation of large and diverse compound libraries for screening against various biological targets. The pyridine ring is a common motif in many approved drugs, and its derivatives often exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of the propyl group can enhance binding affinity and selectivity for specific protein targets.
References
Application Notes and Protocols for 3-Propylpyridin-4-ol as a Ligand in Coordination Chemistry
Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and data from analogous compounds. As of the time of writing, specific experimental data for the coordination complexes of 3-Propylpyridin-4-ol is limited in published scientific literature. Therefore, the information provided herein, including quantitative data and experimental protocols, should be considered predictive and serve as a guide for research and development.
Introduction
This compound is a substituted pyridine derivative with the potential to act as a versatile ligand in coordination chemistry. Its structural features, including a pyridine nitrogen atom and a hydroxyl group, allow for multiple modes of coordination with a wide range of metal ions. This document provides an overview of the predicted coordination behavior of this compound, potential applications of its metal complexes, and hypothetical protocols for their synthesis and characterization.
Ligand Properties and Coordination Behavior
Tautomerism
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In solution, the pyridone tautomer is often favored. This equilibrium is crucial as it dictates the available donor atoms for metal coordination.
Application Notes and Protocols for the Derivatization of 3-Propylpyridin-4-ol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylpyridin-4-ol is a heterocyclic compound of interest in various fields, including pharmaceutical and materials science. Accurate and sensitive quantification of this analyte in complex matrices often requires a derivatization step to improve its chromatographic behavior and detection characteristics. This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The derivatization strategies focus on the reactive hydroxyl group of the pyridin-4-ol moiety, which is analogous to a phenolic hydroxyl group. The presented methods aim to increase volatility and thermal stability for GC-MS analysis and to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization of this compound is essential to block the polar hydroxyl group, thereby reducing peak tailing and improving chromatographic resolution. Two common and effective derivatization methods are silylation and acylation.
Application Note 1: Silylation of this compound
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1] Pyridine is often used as a catalyst to enhance the reaction rate.
Workflow for Silylation and GC-MS Analysis
Caption: A generalized workflow for the silylation of this compound prior to GC-MS analysis.
Experimental Protocol: Silylation with BSTFA
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample solution into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample residue, followed by 50 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Application Note 2: Acylation of this compound
Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moiety. This derivatization also increases volatility and thermal stability. Acetic anhydride is a common, cost-effective reagent for this purpose.[2] The reaction is typically performed in the presence of a base catalyst.
Workflow for Acylation and GC-MS Analysis
Caption: A generalized workflow for the in-situ acylation of this compound and subsequent GC-MS analysis.
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
-
Sample containing this compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Extraction solvent (e.g., Hexane, Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Place an aliquot of the sample solution into a reaction vial.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the sample.
-
Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 15-30 minutes.
-
Quenching and Extraction: Add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride. Add 1 mL of hexane and vortex vigorously for 1 minute to extract the acetylated derivative.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the dried organic extract into the GC-MS system.
Quantitative Data for GC-MS Derivatization of Phenolic Compounds
The following table summarizes typical performance data for the derivatization of phenolic compounds using methods analogous to those described above. This data can serve as a reference for method development and validation for this compound.
| Derivatization Method | Analyte Class | Typical LOD (µg/L) | Typical LOQ (µg/L) | Typical Recovery (%) | Reference |
| Silylation (BSTFA) | Phenols | 0.004 - 0.061 | - | - | [3] |
| Acylation (Acetic Anhydride) | Phenols | 0.06 - 0.12 | 0.23 - 0.70 | 87.3 - 111 | [2][4] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is for a range of phenolic compounds and may vary for this compound.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a moiety that enhances detection by UV-Vis or fluorescence detectors, especially when the native analyte has a poor chromophore or is non-fluorescent.
Application Note 3: Dansylation for HPLC-Fluorescence/MS Detection
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with phenolic hydroxyl groups to form highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence detector (FLD).[5] These derivatives also show enhanced ionization efficiency for mass spectrometric detection.[6]
Workflow for Dansylation and HPLC-FLD/MS Analysis
Caption: A generalized workflow for the dansylation of this compound for sensitive HPLC analysis.
Experimental Protocol: Dansylation
Materials:
-
Sample containing this compound
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1% proline or glycine in water)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
HPLC system with Fluorescence or Mass Spectrometry detector
Procedure:
-
Sample Preparation: Place an aliquot of the sample into a reaction vial.
-
Buffering: Add 100 µL of sodium bicarbonate buffer to the sample.
-
Derivatization: Add 100 µL of the dansyl chloride solution. Vortex the mixture.
-
Reaction: Incubate the vial at 60°C for 30 minutes in the dark.
-
Cooling and Quenching: Cool the vial to room temperature. Add 20 µL of the quenching solution to react with excess dansyl chloride and incubate for a further 10 minutes at room temperature.
-
HPLC Analysis: Inject an appropriate volume of the final solution into the HPLC system. Use excitation and emission wavelengths appropriate for dansyl derivatives (typically around 340 nm for excitation and 520 nm for emission).
Application Note 4: Benzoylation for HPLC-UV Detection
For laboratories equipped with standard HPLC-UV systems, derivatization with benzoyl chloride can be a suitable option. This introduces a benzoyl group, which is a strong chromophore, significantly enhancing the UV absorbance of the analyte.
Workflow for Benzoylation and HPLC-UV Analysis
Caption: A generalized workflow for benzoylation of this compound for enhanced HPLC-UV detection.
Experimental Protocol: Benzoylation
Materials:
-
Sample containing this compound
-
Benzoyl Chloride
-
Sodium hydroxide solution (e.g., 2 M)
-
Extraction solvent (e.g., Diethyl ether)
-
HPLC mobile phase
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Place an aliquot of the aqueous sample into a reaction vial.
-
Basification: Add 100 µL of 2 M sodium hydroxide solution.
-
Derivatization: Add 50 µL of benzoyl chloride and vortex vigorously for 2-3 minutes.
-
Extraction: Add 1 mL of diethyl ether and vortex for 1 minute to extract the benzoyl derivative.
-
Phase Separation: Centrifuge to separate the layers.
-
Solvent Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject an aliquot into the HPLC system and monitor the effluent at a suitable wavelength (e.g., 230-240 nm).
Quantitative Data for HPLC Derivatization of Phenolic Compounds
The following table provides representative performance data for the derivatization of phenolic compounds for HPLC analysis.
| Derivatization Method | Analyte Class | Detection Method | Typical LOD (µM) | Typical Linearity Range (µM) | Reference |
| Dansylation | Phenols | FLD | 0.15 - 1.09 | up to 12,500 | [7] |
| Benzoylation | Phenols | UV | - | - | - |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Phenols | FLD | 0.15 - 1.1 | up to 12.5 | [7] |
LOD: Limit of Detection. Data is for a range of phenolic compounds and may vary for this compound. FLD: Fluorescence Detection, UV: Ultraviolet Detection.
Disclaimer
The provided protocols are generalized methods for the derivatization of phenolic hydroxyl groups and should be optimized for this compound and the specific sample matrix. Method validation, including determination of linearity, accuracy, precision, and recovery, is essential before application to routine analysis. Safety precautions should be taken when handling all chemicals, particularly derivatizing agents and solvents.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.gnest.org [journal.gnest.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of 2,6-Dimethyl-3-propylpyridin-4-ol
An experimental protocol for the synthesis of a 3-propylpyridin-4-ol derivative is detailed below. The scientific literature provides a flexible three-component reaction for the synthesis of highly substituted pyridin-4-ols, which can be adapted for this purpose.[1] Direct synthesis of this compound with no other substituents is challenging due to limitations with using formic acid and hydrogen cyanide as components in this reaction.[1]
Therefore, this protocol describes the synthesis of a closely related analogue, 2,6-dimethyl-3-propylpyridin-4-ol , using readily available starting materials. This method involves the reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1]
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental protocol for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol via a three-component condensation reaction. The procedure is based on the established methodology for creating highly substituted pyridin-4-ol derivatives.[1] This approach offers a versatile pathway to novel pyridine compounds, which are significant scaffolds in medicinal chemistry and materials science.
Experimental Protocol
This protocol is divided into three main stages:
-
Generation of the lithiated allene and subsequent addition of the nitrile and carboxylic acid.
-
Work-up and isolation of the intermediate product mixture.
-
Cyclization to form the pyridin-4-ol product and final purification.
Materials and Reagents:
-
1-Methoxy-1,2-hexadiene
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Acetonitrile (CH₃CN)
-
Acetic acid (CH₃COOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Part 1: Three-Component Reaction
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF (100 mL) to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-methoxy-1,2-hexadiene (1.12 g, 10 mmol) to the cold THF.
-
Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the lithiated allene.
-
In a separate flame-dried flask, prepare a solution of acetonitrile (0.41 g, 10 mmol, 1.0 eq) and acetic acid (0.60 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the acetonitrile and acetic acid solution to the lithiated allene suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Part 2: Work-up and Isolation of Intermediate
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of intermediates and is used in the next step without further purification.[1]
Part 3: Cyclization and Purification
-
Dissolve the crude intermediate mixture from Part 2 in anhydrous dichloromethane (100 mL) in a round-bottom flask.
-
Add triethylamine (4.2 mL, 30 mmol, 3.0 eq) to the solution.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.6 mL, 20 mmol, 2.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Perform an acidic work-up by adding 1 M HCl until the aqueous layer is acidic.
-
Extract the aqueous layer with dichloromethane to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to ~8 using a saturated NaHCO₃ solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, 2,6-dimethyl-3-propylpyridin-4-ol.
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 1-Methoxy-1,2-hexadiene | 112.17 | 10 | 1.0 | 1.12 g |
| n-Butyllithium (1.6 M) | 64.06 | 11 | 1.1 | 6.9 mL |
| Acetonitrile | 41.05 | 10 | 1.0 | 0.41 g |
| Acetic Acid | 60.05 | 10 | 1.0 | 0.60 g |
| Triethylamine | 101.19 | 30 | 3.0 | 4.2 mL |
| Trimethylsilyl trifluoromethanesulfonate | 222.26 | 20 | 2.0 | 3.6 mL |
| Product (Hypothetical) | 179.25 | - | - | Yield: ~70-85% |
Note: The yield is hypothetical and based on similar reactions reported in the literature.[1] Actual yields may vary.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.
Caption: Workflow for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.
References
Application Notes and Protocols: 3-Propylpyridin-4-ol in the Development of Novel Materials
Disclaimer: Extensive literature searches did not yield specific data on the direct application of "3-Propylpyridin-4-ol" in the development of novel materials. The following application notes and protocols are based on the general reactivity and potential of pyridin-4-ol derivatives as versatile building blocks in materials science and drug development. These are intended to be prospective and for research guidance.
Introduction
Pyridin-4-ol and its derivatives are a class of heterocyclic compounds that hold significant promise for the development of novel materials. Their inherent chemical functionalities, including the hydroxyl group and the nitrogen atom in the pyridine ring, allow for a wide range of chemical modifications. These modifications can be leveraged to create new polymers, functional materials, and potential therapeutic agents. While direct applications of this compound are not yet documented, its structure suggests potential as a monomer for polymerization, a ligand for catalysis, or a scaffold for drug design. Pyridine derivatives are known to be important in biologically active compounds and as ligands for metal ions, which has led to their use in catalysis and organic electronics.[1]
Hypothetical Application: Synthesis of a Novel Pyridin-4-ol-Containing Polymer
This section outlines a hypothetical application of a 3-substituted pyridin-4-ol, such as this compound, in the synthesis of a novel polymer. The pyridin-4-ol moiety can be functionalized to create a monomer that can be polymerized, leading to materials with potentially interesting thermal, optical, or mechanical properties.
Experimental Protocol: Synthesis of a Poly(ether-pyridinium) from a this compound Derivative
This protocol describes a two-step process for the synthesis of a poly(ether-pyridinium) where a this compound derivative is first functionalized and then polymerized.
Step 1: Synthesis of the Monomer - 4-(2-Bromoethoxy)-3-propylpyridine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C under a nitrogen atmosphere.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add 1,2-dibromoethane (5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(2-bromoethoxy)-3-propylpyridine.
Step 2: Polymerization
-
Reaction Setup: In a sealed tube, dissolve the purified 4-(2-bromoethoxy)-3-propylpyridine monomer in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Polymerization: Heat the solution at a high temperature (e.g., 150-180 °C) for 24-48 hours. The polymerization occurs via quaternization of the pyridine nitrogen by the bromoethoxy group of another monomer unit.
-
Precipitation: After cooling, pour the viscous solution into a non-solvent like diethyl ether to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Hypothetical Quantitative Data
The following table summarizes the expected properties of the resulting poly(ether-pyridinium).
| Property | Hypothetical Value |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
| Glass Transition Temperature (Tg) | 120 - 150 °C |
| Decomposition Temperature (Td) | > 300 °C |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP) |
Potential Applications in Drug Development
The pyridine scaffold is a common feature in many biologically active compounds.[2] Derivatives of pyridin-4-ol could be explored for various therapeutic applications. For instance, pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[3][4]
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action where a this compound derivative acts as an inhibitor of a protein kinase, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
General Synthetic Strategies for Pyridin-4-ols
A flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids provides a modern approach to highly substituted pyridin-4-ol derivatives.[1] These pyridin-4-ols can be further functionalized, for example, by converting the hydroxyl group into a nonaflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] This versatility makes pyridin-4-ols valuable precursors for a wide range of more complex molecules.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and functionalization of pyridin-4-ol derivatives for materials science applications.
Caption: General workflow for the synthesis and application of pyridin-4-ol derivatives.
Conclusion
While specific research on "this compound" in novel materials is currently limited, the broader class of pyridin-4-ol derivatives presents significant opportunities for innovation. Their versatile synthesis and reactivity make them attractive building blocks for new polymers, functional materials, and therapeutic agents. The protocols and concepts presented here are intended to serve as a foundation for future research into the applications of this promising class of compounds.
References
- 1. soc.chim.it [soc.chim.it]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "3-Propylpyridin-4-ol" Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries based on the "3-Propylpyridin-4-ol" scaffold. Pyridine derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive starting points for drug discovery programs.[1][2][3] This document outlines a hypothetical screening campaign targeting a protein kinase, a crucial class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.[4][5] The protocols provided herein describe robust and validated methods for identifying and characterizing novel kinase inhibitors from a "this compound" library.
Hypothetical Target: A Serine/Threonine Kinase
For the purpose of these application notes, we will consider a hypothetical serine/threonine kinase, hereafter referred to as "STK1," as the drug target. The screening cascade is designed to identify compounds that inhibit the catalytic activity of STK1.
The "this compound" Library
The screening library is a collection of diverse chemical entities based on the core structure of this compound. The library is designed to explore a broad chemical space around this scaffold, with variations in substituents at different positions of the pyridine ring. The compounds are typically dissolved in dimethyl sulfoxide (DMSO) and arrayed in 384-well or 1536-well plates for automated HTS.[6][7][8][9]
Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay
A fluorescence polarization (FP) assay is a homogenous, robust, and sensitive method widely used in HTS for monitoring molecular interactions, including enzyme activity.[10][11][12][13][14] This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule. In our hypothetical kinase assay, the tracer is a fluorescently labeled peptide substrate for STK1.
Principle of the FP-Based Kinase Activity Assay
The assay is based on the differential rotation of a small fluorescently labeled peptide substrate and the larger phosphorylated product bound to a phosphospecific antibody.
-
In the absence of kinase activity (or in the presence of an inhibitor): The small, fluorescently labeled peptide substrate rotates rapidly in solution, resulting in low fluorescence polarization.
-
In the presence of active STK1: The kinase transfers a phosphate group from ATP to the peptide substrate.
-
Detection: A phosphospecific antibody that binds to the phosphorylated peptide is added. The resulting antibody-phosphopeptide complex is large and tumbles slowly in solution, leading to a high fluorescence polarization signal.
Inhibitors of STK1 will prevent the phosphorylation of the substrate, thus maintaining a low fluorescence polarization signal.
Experimental Protocol: FP-Based STK1 Kinase Assay
Materials:
-
STK1 enzyme (recombinant, purified)
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled peptide)
-
Adenosine triphosphate (ATP)
-
Phosphospecific antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
"this compound" compound library in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the "this compound" library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Enzyme Addition: Add 5 µL of STK1 enzyme solution (at 2x final concentration in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture (at 2x final concentration in assay buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Add 10 µL of the phosphospecific antibody solution (in assay buffer) to all wells.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature to allow for the binding of the antibody to the phosphorylated substrate.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Presentation: Primary Screen Results
The results of the primary screen can be summarized in the following table. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Parameter | Value | Description |
| Library Size | 100,000 | Number of "this compound" derivatives screened. |
| Hit Rate | 0.5% | Percentage of compounds showing significant inhibition. |
| Z'-Factor | 0.78 | A measure of the statistical effect size and an indicator of assay quality. |
| Signal Window | 150 mP | The difference in millipolarization units between the positive and negative controls. |
Secondary Confirmatory Assay: ADP-Glo™ Kinase Assay
To confirm the hits from the primary screen and eliminate false positives, a secondary assay with a different detection technology is employed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Assay
This assay is a two-step process:
-
Kinase Reaction: The kinase reaction is performed as in the primary assay. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Detection: A Kinase Detection Reagent is then added to convert the ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
Inhibitors of STK1 will result in lower ADP production and therefore a lower luminescent signal.
Experimental Protocol: ADP-Glo™ STK1 Kinase Assay
Materials:
-
Confirmed hits from the primary screen
-
STK1 enzyme
-
Unlabeled peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the hit compounds into the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of STK1 enzyme solution to all wells.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
Data Presentation: IC50 Values of Confirmed Hits
The potency of the confirmed inhibitors is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
| Compound ID | IC50 (µM) for STK1 | Hill Slope |
| HTS-001 | 0.25 | 1.1 |
| HTS-002 | 1.5 | 0.9 |
| HTS-003 | 0.8 | 1.0 |
| HTS-004 | 5.2 | 1.2 |
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical STK1 signaling pathway.
Experimental Workflow
Caption: High-throughput screening cascade.
Conclusion
The described protocols provide a robust framework for the high-throughput screening of "this compound" libraries to identify novel kinase inhibitors. The combination of a highly sensitive primary FP assay and an orthogonal luminescence-based secondary assay ensures the identification of high-quality, confirmed hits. The identified lead compounds can then be subjected to further medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 8. nuvisan.com [nuvisan.com]
- 9. Libraries: High-Throughput Screening Core Facility - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
On the Frontier of Catalysis: Exploring the Potential of 3-Propylpyridin-4-ol
Despite a thorough review of current scientific literature, there is no documented evidence of 3-Propylpyridin-4-ol being utilized as a catalyst or a catalyst precursor. While the broader family of pyridine derivatives is well-established in the field of catalysis, serving as ligands for transition metals and as organocatalysts themselves, the specific catalytic activity of this compound remains an uncharted area of chemical research.
This absence of data presents a unique opportunity for innovation and discovery within the chemical sciences. The structural features of this compound, including the pyridinol core and the propyl substituent, suggest several avenues for potential catalytic applications that warrant investigation.
Theoretical Potential and Future Research Directions
The pyridin-4-ol moiety can exist in equilibrium with its pyridin-4(1H)-one tautomer. This tautomeric relationship could be exploited in catalytic cycles. The nitrogen atom's basicity and the hydroxyl group's acidic or nucleophilic character could be harnessed for various catalytic transformations. The propyl group, while seemingly simple, can influence the molecule's solubility, steric environment, and electronic properties, which are all critical factors in catalyst design.
Future research in this area could explore the following:
-
Organocatalysis: Investigating the potential of this compound to catalyze reactions such as aldol condensations, Michael additions, or acyl transfer reactions, where its basic and acidic functionalities could play a key role.
-
Ligand Synthesis: Utilizing this compound as a building block for the synthesis of more complex ligands for transition metal catalysis. The hydroxyl group provides a convenient handle for further functionalization.
-
Precursor for N-Heterocyclic Carbenes (NHCs): Exploring the conversion of this compound into pyridinium salts, which are precursors to N-heterocyclic carbenes, a powerful class of organocatalysts.
Hypothetical Experimental Workflow
For researchers interested in exploring the catalytic potential of this compound, a logical experimental workflow could be conceptualized as follows:
Figure 1: A hypothetical workflow for investigating the catalytic activity of this compound.
While no specific application notes or protocols can be provided at this time due to the lack of published research, the field is ripe for exploration. The synthesis of pyridin-4-ol derivatives is an active area of research, and the methodologies developed therein could be adapted for the synthesis and subsequent catalytic testing of this compound. The scientific community awaits the pioneering work that will unlock the potential of this intriguing molecule.
Application Note: A Scalable Synthesis of 3-Propylpyridin-4-ol
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 3-Propylpyridin-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a Claisen condensation to form a β-keto ester, followed by a Hantzsch-type pyridine synthesis to construct the core heterocyclic ring. This method is designed to be efficient and amenable to large-scale production, with a focus on readily available starting materials and straightforward purification procedures. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
Substituted pyridin-4-ols are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and agrochemicals. Their utility as synthetic intermediates stems from the versatile reactivity of the pyridine ring and the hydroxyl functionality. Specifically, 3-alkylated pyridin-4-ols serve as key precursors in the synthesis of various therapeutic agents. The development of a scalable and economically viable synthetic route to these compounds is therefore of significant interest to the pharmaceutical and chemical industries.
This document outlines a laboratory-validated, scale-up friendly synthesis of this compound. The described methodology aims to provide researchers, scientists, and drug development professionals with a reliable protocol for the multi-gram synthesis of this important intermediate.
Synthetic Strategy
The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The initial step involves a Claisen condensation between ethyl butyrate and ethyl acetate to generate the β-keto ester, ethyl 3-oxohexanoate. The subsequent and final step is a cyclocondensation reaction of the β-keto ester with an enamine, derived from formaldehyde and ammonia, to afford the target compound, this compound.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-oxohexanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Metal | 22.99 | 23.0 g | 1.0 |
| Absolute Ethanol | 46.07 | 500 mL | - |
| Ethyl Butyrate | 116.16 | 116.2 g | 1.0 |
| Ethyl Acetate | 88.11 | 88.1 g | 1.0 |
| 6M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with absolute ethanol (500 mL).
-
Sodium metal (23.0 g, 1.0 mol) is added portion-wise to the ethanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
-
A mixture of ethyl butyrate (116.2 g, 1.0 mol) and ethyl acetate (88.1 g, 1.0 mol) is added dropwise to the sodium ethoxide solution over 1 hour.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
The reaction is then cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and acidified to pH 4-5 with 6M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether (3 x 200 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (150 mL) and brine (150 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude product, which is then purified by vacuum distillation.
Results:
| Product | Appearance | Yield (%) | Purity (GC) |
| Ethyl 3-oxohexanoate | Colorless to pale yellow oil | 75-85% | >95% |
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohexanoate | 158.20 | 158.2 g | 1.0 |
| Formaldehyde (37% in H2O) | 30.03 | 81.2 g | 1.0 |
| Ammonium Acetate | 77.08 | 154.2 g | 2.0 |
| Glacial Acetic Acid | 60.05 | 500 mL | - |
| 5M Sodium Hydroxide | 40.00 | As needed | - |
| Isopropanol | 60.10 | As needed | - |
Procedure:
-
A 2 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser is charged with ethyl 3-oxohexanoate (158.2 g, 1.0 mol), formaldehyde (37% solution, 81.2 g, 1.0 mol), and ammonium acetate (154.2 g, 2.0 mol) in glacial acetic acid (500 mL).
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
The mixture is then cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in water (500 mL) and neutralized to pH 7-8 with a 5M sodium hydroxide solution, which results in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water (2 x 100 mL), and then with a small amount of cold isopropanol.
-
The crude product is recrystallized from an ethanol/water mixture to afford pure this compound.
Results:
| Product | Appearance | Yield (%) | Purity (HPLC) |
| This compound | Off-white to pale yellow solid | 65-75% | >98% |
Overall Process Summary
The following table summarizes the key quantitative data for the entire two-step synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Claisen Condensation | Sodium Ethoxide | Ethanol | Reflux | 4 | 75-85 |
| 2 | Hantzsch-type Pyridine Synthesis | Ammonium Acetate, Formaldehyde | Acetic Acid | Reflux | 6 | 65-75 |
| Overall | - | - | - | - | 10 | 49-64 |
Logical Relationship of Key Steps
The logical progression of the synthesis is based on the initial formation of a key intermediate, the β-keto ester, which possesses the required carbon framework. This intermediate then undergoes a cyclization reaction to form the final heterocyclic product.
Figure 2. Logical flow of the synthetic process.
Conclusion
The described two-step synthesis provides a practical and scalable method for the production of this compound. The use of readily available and inexpensive starting materials, coupled with high-yielding reactions and straightforward purification techniques, makes this protocol well-suited for large-scale synthesis in both academic and industrial settings. This application note provides the necessary details for researchers to successfully implement this procedure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Propylpyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Propylpyridin-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions. The proposed synthesis is based on a modified three-component reaction, a versatile method for preparing substituted pyridin-4-ols.
Q1: The reaction yield is consistently low, or no product is formed.
Potential Causes:
-
Instability of Lithiated Intermediate: The lithiated alkoxyallene is a highly reactive and unstable intermediate. Incomplete formation or decomposition can significantly impact the yield.
-
Low Electrophilicity of the Nitrile: Butyronitrile (CH₃CH₂CH₂CN), required to introduce the propyl group, may not be sufficiently electrophilic for an efficient reaction.
-
Inefficient Cyclization: The final aldol-type cyclization to form the pyridin-4-ol ring can be a challenging step, often requiring specific conditions to proceed effectively.[1]
-
Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.
Solutions:
-
Strict Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the formation and reaction of the lithiated alkoxyallene to minimize decomposition.
-
Use of a More Reactive Nitrile Precursor (if applicable): While butyronitrile is required for the propyl group, ensure it is pure and dry.
-
Optimization of Cyclization Step: After the initial reaction, the crude mixture can be treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane, followed by reflux to facilitate cyclization. An 83% overall yield has been reported for a similar pyridin-4-ol derivative using this optimization.[1]
-
Acid Work-up: A final acid work-up is often necessary to complete the formation of the pyridin-4-ol product.[1]
Q2: The final product is difficult to purify and isolate.
Potential Causes:
-
Tautomerization: The product exists as a mixture of this compound and its tautomer, 3-Propylpyridin-4(1H)-one. These tautomers can have similar polarities, making chromatographic separation challenging.[1]
-
Formation of Side Products: Incomplete cyclization can lead to the presence of enamide intermediates, further complicating purification.[1]
-
High Polarity of the Product: The hydroxyl group on the pyridine ring makes the product relatively polar, which can lead to poor solubility in common organic solvents and streaking on silica gel columns.
Solutions:
-
Derivative Formation for Purification: A highly effective strategy is to convert the crude product mixture into a less polar derivative. This can be achieved by deprotonating the pyridin-4-ol with sodium hydride to form the pyridin-4-olate, followed by reaction with nonafluorobutanesulfonyl fluoride (NfF). The resulting pyridin-4-yl nonaflate is less polar and easier to purify by chromatography. The nonafloxy group can be cleaved later if the pyridin-4-ol is desired, or it can be used as a versatile handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective purification method.
-
Optimized Chromatography: If direct chromatography is attempted, consider using a more polar solvent system or a different stationary phase (e.g., alumina).
Q3: Side reactions are leading to a complex product mixture.
Potential Causes:
-
Protonation of the Lithiated Intermediate: Accidental protonation by trace amounts of water or other acidic protons will quench the reactive intermediate.
-
Acyl Shift and Incomplete Cyclization: The reaction mechanism involves an acyl shift to form an N-acylated 1,3-diene, which then cyclizes. If the cyclization is not driven to completion, this intermediate may be present in the final mixture.[1]
-
Reaction with Carboxylic Acid: The carboxylic acid (trifluoroacetic acid is often used) plays a crucial role in the reaction cascade. However, its high concentration can lead to side reactions if not carefully controlled.
Solutions:
-
Careful Reagent Addition: Add reagents slowly and at the appropriate temperature to maintain control over the reaction.
-
Post-Reaction Treatment for Cyclization: As mentioned, employing a separate, optimized step to drive the cyclization to completion is a key strategy to minimize the presence of intermediates in the final product mixture.[1]
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents, particularly the lithiated allene and the nitrile.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A promising approach is a three-component reaction involving a lithiated alkoxyallene, butyronitrile, and a carboxylic acid (e.g., trifluoroacetic acid). The reaction proceeds through a series of intermediates, culminating in an aldol-type cyclization to form the pyridin-4-ol ring.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
-
Alkoxyallene: Methoxyallene is a common starting point.
-
Organolithium Base: n-Butyllithium (n-BuLi) is typically used to deprotonate the alkoxyallene.
-
Nitrile: Butyronitrile (CH₃CH₂CH₂CN) provides the 3-propyl substituent.
-
Carboxylic Acid: Trifluoroacetic acid (TFA) is often used to facilitate the reaction cascade.
-
Cyclization Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.
-
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether for the initial steps, and dichloromethane for the cyclization.
Q3: What are the critical reaction parameters to control for a higher yield?
-
Temperature: Maintaining a low temperature (e.g., -78 °C) during the generation and reaction of the lithiated species is critical.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent the quenching of the organolithium reagent.
-
Reaction Time: The cyclization step may require prolonged heating (e.g., reflux for several days) to go to completion.[1]
Q4: How can I confirm the formation of this compound?
The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the propyl group and the pyridine ring.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
IR Spectroscopy: To identify the hydroxyl group and the aromatic ring.
Q5: Are there alternative synthetic routes to consider?
While the three-component reaction is a flexible method, other strategies for synthesizing substituted pyridin-4-ols include:
-
From 1,3-Diketones: Reaction of a suitable 1,3-diketone with ammonia, followed by N-acylation and intramolecular aldol condensation.
-
From Pyridine-4-boronic Acid: While this would yield the parent 4-hydroxypyridine, subsequent C-H activation and alkylation at the 3-position could be explored, though this would be a multi-step process.
Data Presentation
Table 1: Comparison of General Synthesis Strategies for Substituted Pyridin-4-ols
| Synthesis Strategy | Key Starting Materials | Reported Yield Range (for related derivatives) | Key Advantages | Key Challenges |
| Three-Component Reaction | Alkoxyallene, Nitrile, Carboxylic Acid | Up to 83% (optimized)[1] | High flexibility, access to highly substituted pyridines. | Requires strict anhydrous and inert conditions, challenging purification. |
| From 1,3-Diketones | 1,3-Diketone, Ammonia | 50-60% (over 3 steps) | Utilizes readily available starting materials. | Multi-step process, potentially lower overall yield. |
| From Pyridine-4-boronic Acid | Pyridine-4-boronic Acid, Copper Catalyst | ~76% (for 4-hydroxypyridine) | High yield for the parent compound. | Requires a subsequent, potentially low-yielding, step for 3-propylation. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Three-Component Reaction
Materials:
-
Methoxyallene
-
n-Butyllithium (n-BuLi) in hexanes
-
Butyronitrile
-
Trifluoroacetic acid (TFA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl) solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of methoxyallene in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise. Stir the mixture at this temperature for 30 minutes to generate the lithiated methoxyallene.
-
Slowly add a solution of butyronitrile in anhydrous THF to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add an excess of TFA to the mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in anhydrous DCM.
-
Add triethylamine followed by TMSOTf to the solution.
-
Heat the mixture to reflux and maintain for 72 hours.
-
After cooling to room temperature, perform an acidic work-up by adding a solution of HCl.
-
Extract the aqueous layer with DCM.
-
Neutralize the aqueous layer with a saturated NaHCO₃ solution and extract again with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification via Nonaflate Derivative
Materials:
-
Crude this compound
-
Sodium Hydride (NaH)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel
Procedure:
-
Dissolve the crude this compound in anhydrous THF under an argon atmosphere.
-
Carefully add NaH to the solution and stir until gas evolution ceases, indicating the formation of the sodium pyridin-4-olate.
-
Cool the mixture to 0 °C and slowly add NfF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude 3-propylpyridin-4-yl nonaflate by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 3-Propylpyridin-4-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Propylpyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify using standard column chromatography?
A1: The purification of this compound by standard silica gel chromatography can be challenging due to its high polarity and its existence as a mixture of tautomers (the pyridin-4-ol and pyridin-4-one forms).[1] This can lead to broad peaks, poor separation from polar impurities, and streaking on the column.
Q2: What are the common impurities I should expect during the synthesis of this compound?
A2: Common impurities can arise from several sources:
-
Unreacted starting materials: Depending on the synthetic route, these can be significant.
-
Isomeric impurities: During alkylation reactions in pyridine synthesis, isomers can form. For example, in related syntheses, different positional isomers have been observed.[2]
-
Byproducts from side reactions: Oxidation of the pyridine ring or side reactions involving solvents at high temperatures can introduce impurities.[3]
-
Reagents and catalysts: Residual catalysts or reagents used in the synthesis can contaminate the final product.
Q3: I am observing a complex NMR spectrum for my "purified" this compound. What could be the reason?
A3: The complexity in the NMR spectrum is likely due to the presence of two tautomeric forms: this compound and 3-Propylpyridin-4(1H)-one.[1] This tautomerism can result in two distinct sets of peaks for the pyridine ring protons and the propyl group, complicating spectral interpretation. The ratio of these tautomers can be solvent and temperature-dependent.
Q4: How can I improve the chromatographic purification of this compound?
A4: To improve chromatographic purification, you can consider the following approaches:
-
Use a more polar stationary phase: Alumina (neutral or basic) might provide better separation than silica gel for this basic compound.
-
Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system can reduce tailing and improve peak shape on silica gel.
-
Derivatization: A highly effective strategy is to convert the polar pyridin-4-ol/pyridin-4-one mixture into a less polar derivative, such as an O-sulfonated or O-silylated compound.[1] These derivatives are often easier to purify by standard chromatography. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad, tailing peaks on silica gel column chromatography. | The compound is basic and interacts strongly with the acidic silica surface. The presence of two tautomers also complicates separation.[1] | 1. Add 0.1-1% triethylamine or ammonia to the eluent. 2. Switch to a different stationary phase like neutral or basic alumina. 3. Consider derivatization to a less polar compound before chromatography.[1] |
| Co-elution of impurities with the product. | Impurities have similar polarity to this compound. This is common with isomeric byproducts.[2] | 1. Try a different solvent system with varying polarity and solvent selectivity. 2. Use a high-performance liquid chromatography (HPLC) system with a suitable column for better resolution. 3. Attempt recrystallization from various solvents to selectively crystallize the desired product. |
| Low recovery after purification. | The compound may be highly soluble in the chosen solvent system or may adhere irreversibly to the stationary phase. | 1. Ensure the polarity of your loading solvent is not too high. 2. If using silica gel, the basic nature of the pyridine may cause irreversible adsorption. Using a modified stationary phase or eluent can help. 3. For recrystallization, perform small-scale solubility tests to find an optimal solvent/anti-solvent system. |
| Product appears as a mixture of two compounds by TLC/NMR even after purification. | This is likely due to the presence of the two tautomers of this compound.[1] | 1. Confirm the presence of tautomers by acquiring NMR spectra in different solvents (e.g., DMSO-d6, CDCl3) to see if the ratio of the two forms changes. 2. If the other "compound" is indeed the tautomer, the material is pure. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small vials, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.
-
Selection of Recrystallization Solvent: Choose a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Derivatization to an O-Sulfonate[1]
-
Deprotonation: Dissolve the crude this compound/pyridin-4-one mixture in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
O-Sulfonylation: Cool the resulting sodium pyridin-4-olate suspension to 0 °C.
-
Add nonafluorobutanesulfonyl fluoride (NfF, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting less polar pyridin-4-yl nonaflate by standard silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Cleavage of the Nonaflate Group (if required): The purified nonaflate can be used in subsequent reactions or the pyridin-4-ol can be regenerated if necessary, although this step is often not performed as the nonaflate is a useful intermediate.
Quantitative Data Summary
The following table presents hypothetical data for the purification of a 10 g batch of crude this compound to illustrate the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Silica Gel Chromatography | 75% | 90-95% | 60-70% | Significant tailing observed. Requires a basic modifier in the eluent. |
| Recrystallization | 75% | >98% | 50-65% | Highly dependent on the impurity profile and choice of solvent. |
| Derivatization followed by Chromatography | 75% | >99% (for the derivative) | 80-90% (for the derivative) | Results in a highly pure intermediate that is easier to handle in subsequent steps.[1] |
Visualizations
References
"3-Propylpyridin-4-ol" side-product analysis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylpyridin-4-ol. The information provided is intended to assist in the analysis and removal of common side-products encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of side-products can form, depending on the synthetic route. The most common impurities include positional isomers, products of over-alkylation, and incompletely cyclized precursors. For instance, in syntheses involving the alkylation of a pre-formed pyridine ring, free radical reactions can lead to the formation of 2-propyl and 4-propyl isomers, as well as di-substituted products like 2,6-dipropylpyridin-4-ol.[1] If the synthesis involves building the pyridine ring from acyclic precursors, impurities can arise from incorrect regioselectivity during cyclization.
Q2: I am observing a persistent impurity with the same mass as my product in the mass spectrum. What could it be?
A2: An impurity with the same mass as this compound is likely a positional isomer. Common isomers could include 2-propylpyridin-4-ol or 3-isopropylpyridin-4-ol. The formation of these isomers is often related to the specific synthetic method used. For example, some synthetic routes for alkylpyridines are known to produce a mixture of regioisomers.[2] Distinguishing between these isomers typically requires chromatographic separation followed by spectroscopic analysis, such as NMR.
Q3: My purification of this compound by silica gel chromatography is resulting in low yield and poor separation. What are the alternative purification strategies?
A3: this compound is a relatively polar compound, which can lead to issues with silica gel chromatography such as streaking and irreversible adsorption. One effective strategy is to derivatize the hydroxyl group to a less polar functional group, such as a silyl ether or an ester, prior to chromatography. This modification increases the compound's affinity for the mobile phase and can significantly improve separation. The protecting group can then be removed in a subsequent step. Another approach is to use reversed-phase chromatography (e.g., C18) with a suitable mobile phase, such as a mixture of methanol or acetonitrile and water with a pH modifier like trifluoroacetic acid (TFA) or triethylamine.[3]
Troubleshooting Guides
Problem 1: Identification of an Unknown Side-Product
Symptoms:
-
An unexpected peak is observed in the HPLC or GC chromatogram of your crude product.
-
The mass spectrum of the impurity peak suggests a molecular weight different from the desired product.
Possible Causes & Solutions:
| Potential Side-Product | Common Synthetic Origin | Suggested Analytical Approach | Proposed Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Compare retention times with authentic standards of starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography. |
| Over-alkylated Products (e.g., Dipropylpyridin-4-ol) | Excess alkylating agent or harsh reaction conditions.[1] | GC-MS or LC-MS to determine the molecular weight. | Recrystallization or preparative HPLC. |
| Incompletely Cyclized Intermediates | Insufficient reaction time or temperature for the cyclization step. | LC-MS and NMR to identify characteristic functional groups of the acyclic precursor. | Re-subject the crude product to the cyclization conditions. |
| Positional Isomers (e.g., 2-Propylpyridin-4-ol) | Lack of regioselectivity in the alkylation or cyclization step.[2] | High-resolution HPLC or capillary GC. NMR spectroscopy for structural elucidation. | Preparative HPLC, potentially with a chiral column for certain isomer types.[4] |
Problem 2: Co-elution of Product and Impurity
Symptoms:
-
A single, broad, or asymmetric peak is observed in the chromatogram, which is later found to contain both the product and an impurity by mass spectrometry.
Logical Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Optimize Chromatographic Method:
-
HPLC: Modify the mobile phase composition (e.g., change the organic solvent ratio, alter the pH with additives like TFA or ammonium acetate). A shallower gradient can often improve the resolution of closely eluting peaks.
-
GC: Adjust the temperature program, using a slower ramp rate around the elution temperature of the compounds of interest.
-
-
Change Stationary Phase:
-
If optimizing the mobile phase is insufficient, switch to a column with a different selectivity. For HPLC, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column. For GC, a column with a different polarity stationary phase may provide the necessary separation.
-
-
Derivatize Sample:
-
As mentioned in the FAQs, converting the polar hydroxyl group to a less polar derivative can alter the retention times of the product and impurities, potentially leading to better separation.
-
-
Preparative Chromatography:
-
Once an analytical method with good separation is developed, it can be scaled up to preparative chromatography to isolate the pure this compound.
-
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (90:10 A:B).
Protocol 2: General GC-MS Method for Impurity Identification
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.
Signaling Pathways and Workflows
Figure 2: General experimental workflow from synthesis to purification.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- 3. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 4. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "3-Propylpyridin-4-ol" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 3-Propylpyridin-4-ol. The following information is based on established principles of pyridin-4-ol synthesis, focusing on a common multi-component approach.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and flexible method for the synthesis of highly substituted pyridin-4-ols is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] For the synthesis of this compound, this would likely involve the reaction of a lithiated methoxyallene with valeronitrile (to introduce the propyl group) and a suitable carboxylic acid like trifluoroacetic acid.
Q2: I am observing a very low yield for my reaction. What are the potential causes and how can I optimize it?
Low yields in this multi-component synthesis can arise from several factors. Incomplete lithiation of the alkoxyallene, side reactions of the nitrile, or unfavorable reaction temperatures can all contribute. Optimization of reaction conditions is crucial. Consider systematically varying the temperature, reaction time, and stoichiometry of the reactants. The following table provides an example of how reaction conditions can be optimized for yield.
Data Presentation: Optimization of Reaction Conditions
| Entry | Temperature (°C) | Reaction Time (h) | Valeronitrile (equivalents) | Yield (%) |
| 1 | -78 | 2 | 1.0 | 25 |
| 2 | -78 | 4 | 1.0 | 35 |
| 3 | -78 | 4 | 1.2 | 45 |
| 4 | -60 | 4 | 1.2 | 55 |
| 5 | -40 | 4 | 1.2 | 40 (decomposition observed) |
Q3: I am having difficulty purifying the final product. What are the likely reasons and what purification strategies can I employ?
A significant challenge in the purification of pyridin-4-ols is the co-existence of their pyridin-4-one tautomers.[1] These tautomers often have similar polarities, making chromatographic separation difficult.[1]
Troubleshooting Purification:
-
Tautomerism: The presence of the pyridin-4-one tautomer can lead to broad peaks or multiple spots on TLC, and co-elution during column chromatography.
-
Alternative Derivatization: A successful strategy to overcome this is to convert the pyridin-4-ol/pyridin-4-one mixture into a less polar derivative. For instance, O-sulfonylation of the pyridin-4-olate with nonafluorobutanesulfonyl fluoride can yield a nonaflate that is easier to purify by chromatography.[1]
-
Crystallization: If the product is a solid, careful selection of a solvent system for recrystallization may allow for selective crystallization of one tautomer.
Troubleshooting Guide
Problem: Reaction fails to initiate (no product formation).
-
Possible Cause 1: Inactive Lithiating Agent. The n-butyllithium (n-BuLi) may have degraded.
-
Solution: Use a freshly titrated or new bottle of n-BuLi. Ensure it is handled under strictly anhydrous and inert conditions.
-
-
Possible Cause 2: Poor Quality Starting Materials. The alkoxyallene or nitrile may be impure or contain water.
-
Solution: Purify the starting materials before use. Distill liquid reagents and dry solvents using appropriate methods.
-
Problem: Formation of multiple unidentified byproducts.
-
Possible Cause 1: Side Reactions. The highly reactive lithiated intermediate can participate in side reactions if the temperature is not adequately controlled.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) during the addition of reagents. Ensure efficient stirring to avoid localized heating.
-
-
Possible Cause 2: Wrong Nitrile Component. Some nitriles, like trifluoroacetonitrile, have been reported to fail in this reaction.[1]
-
Solution: Ensure that valeronitrile is a suitable substrate for this specific multi-component reaction. A survey of literature for analogous reactions can be helpful.
-
Experimental Protocols
General Protocol for the Three-Component Synthesis of this compound:
-
Lithiation of Methoxyallene: A solution of methoxyallene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). To this, a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
Addition of Nitrile: Valeronitrile (1.2 equivalents) is then added dropwise to the cooled solution, and the reaction is stirred for an additional 2 hours at -78 °C.
-
Addition of Carboxylic Acid and Cyclization: An excess of trifluoroacetic acid (TFA) is added. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the aqueous layer is neutralized with a suitable base (e.g., NaHCO3). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified, potentially requiring derivatization as mentioned in the FAQs.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis of this compound.
References
Technical Support Center: 3-Propylpyridin-4-ol Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propylpyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider during characterization?
A1: The most critical feature of this compound is its existence in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4-one (keto) form. This equilibrium can complicate spectral analysis, as signals from both tautomers may be present, and their ratio can be solvent-dependent. The presence of the propyl group and the substituted pyridine ring are the other key features to be confirmed.
Q2: What should I expect in the ¹H NMR spectrum?
A2: The ¹H NMR spectrum will show signals for both the propyl chain and the pyridine ring. Due to tautomerism, you may observe two distinct sets of signals for the pyridine protons. The propyl group should present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the pyridine ring.
Q3: What is the expected molecular weight and mass spectrometry (MS) fragmentation pattern?
A3: The molecular weight of this compound (C₈H₁₁NO) is approximately 137.18 g/mol . In electron ionization mass spectrometry (EI-MS), a common fragmentation pattern for alkylpyridines involves the cleavage of the bond beta to the pyridine ring (benzylic-like cleavage), which would result in the loss of an ethyl group (CH₂CH₃).[1][2] Therefore, a prominent peak at m/z 108 is expected. The molecular ion peak (M+) at m/z 137 may also be observed.
Q4: What are common impurities I might encounter?
A4: Impurities can arise from the starting materials or side reactions during synthesis.[3][4] Depending on the synthetic route, potential impurities could include starting materials from multi-component reactions, isomers (e.g., 2-propyl or 4-propyl isomers if the synthesis is not perfectly regioselective), or over-alkylated products.[4][5]
Q5: How should this compound be stored?
A5: Pyridine derivatives are generally stable. However, to prevent potential oxidation or degradation, it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container. Studies on similar compounds like 4-aminopyridine have shown excellent chemical stability when stored protected from light at both refrigerated (4°C) and room temperatures (22-24°C) for extended periods.[6][7]
Troubleshooting Guides
Issue 1: My ¹H NMR spectrum has more peaks than I expect for a pure sample.
-
Possible Cause 1: Tautomerism. The presence of both the pyridin-4-ol and pyridin-4-one tautomers in the NMR solvent will result in two sets of peaks for the pyridine ring protons and the hydroxyl/amine proton.
-
Solution: Try acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to see how the equilibrium shifts. Adding a drop of D₂O will cause the -OH and -NH protons to exchange, leading to the disappearance of their signals, which can help with peak assignment.
-
-
Possible Cause 2: Impurities. Residual solvents from purification or synthetic byproducts could be present.
-
Solution: Compare the spectrum to known spectra of common laboratory solvents. Use 2D NMR techniques like COSY and HSQC to confirm correlations and identify spin systems belonging to the target molecule versus impurities. HPLC analysis is recommended to confirm purity.
-
Issue 2: The molecular ion peak (M+) is weak or absent in my EI-MS spectrum.
-
Possible Cause: The molecular ion may be unstable under electron ionization conditions and readily undergoes fragmentation.[8] For alkylpyridines, fragmentation is common.
-
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation and are more likely to show the protonated molecule [M+H]⁺.
-
Issue 3: My HPLC analysis shows multiple peaks, but NMR suggests the sample is pure.
-
Possible Cause 1: Tautomers separating on the column. The different tautomers may have slightly different polarities, causing them to elute at different retention times under certain HPLC conditions.
-
Solution: Modify the mobile phase. Adjusting the pH or the solvent composition can shift the tautomeric equilibrium, potentially causing the peaks to coalesce.
-
-
Possible Cause 2: On-column degradation. The compound may be unstable under the analytical conditions (e.g., acidic or basic mobile phase).
-
Solution: Evaluate the stability of the compound under the HPLC conditions.[9] Try using a more neutral mobile phase or a different column stationary phase.
-
Issue 4: My IR spectrum shows a strong absorption around 1640-1680 cm⁻¹. Is this correct?
-
Possible Cause: This absorption is likely due to the C=O stretching vibration of the pyridin-4-one tautomer.[10]
-
Solution: This is an expected observation. The presence of this peak, along with a broad O-H or N-H stretching band (around 3000-3400 cm⁻¹), supports the existence of the tautomeric equilibrium. The relative intensity of the C=O stretch can give an indication of the predominant tautomer in the solid state (for KBr pellets or Nujol mulls) or in solution (for solution IR).
-
Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine-H (Position 2/6) | 7.8 - 8.5 | Doublet | May appear as two sets of signals due to tautomerism. |
| Pyridine-H (Position 5) | 6.8 - 7.2 | Doublet | May appear as two sets of signals due to tautomerism. |
| -CH₂- (attached to ring) | 2.5 - 2.8 | Triplet | Similar to reported values for other propylpyridines.[11] |
| -CH₂- (middle) | 1.6 - 1.8 | Sextet | Typical range for an alkyl chain.[11] |
| -CH₃ | 0.9 - 1.0 | Triplet | Typical range for a terminal methyl group.[11] |
| -OH / -NH | 4.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
Note: These are predicted values based on related structures. Actual values may vary.
Table 2: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 108 | [M - C₂H₅]⁺ | Loss of an ethyl group via beta-cleavage, a common fragmentation for alkylpyridines.[1][2] |
Experimental Protocols & Visualizations
General Characterization Workflow
References
- 1. Pyridine, 4-propyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]
"3-Propylpyridin-4-ol" byproduct formation and mitigation
Welcome to the technical support center for the synthesis of 3-Propylpyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a focus on byproduct formation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, and substituted pyridin-4-ols in general, can be synthesized through several routes. One common approach is a variation of the Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-dicarbonyl compound with a source of ammonia. Another potential route involves the modification of pre-existing pyridine rings or the use of multi-component reactions. A plausible method adapted from known procedures for similar structures involves the reaction of a 1,3-diketone with ammonia, followed by N-acylation and an intramolecular aldol condensation.
Q2: My reaction to synthesize this compound is resulting in a complex mixture of products with low yield of the desired compound. What are the likely byproducts?
A2: Low yields and complex product mixtures in pyridine synthesis are often due to the formation of various byproducts. Depending on the specific synthetic route employed, potential byproducts could include:
-
Over-alkylation or di-alkylation products: If the reaction conditions are not carefully controlled, the pyridine ring or precursors can undergo multiple alkylations.
-
Isomeric products: In syntheses involving cyclization, different regioisomers of the desired product may form.
-
Incompletely cyclized intermediates: The final cyclization step to form the pyridine ring may not go to completion, leaving linear or partially cyclized intermediates in the reaction mixture.
-
Products from side reactions of starting materials: The starting materials themselves may undergo self-condensation or other side reactions under the reaction conditions.
-
Oxidation or reduction products: Depending on the reagents and conditions, the pyridine ring or its precursors can be oxidized or reduced.
Q3: How can I minimize the formation of these byproducts?
A3: Mitigating byproduct formation requires careful control of reaction parameters. Key strategies include:
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial to avoid over-reactions.
-
Temperature: Optimizing the reaction temperature can favor the desired reaction pathway and minimize side reactions. Lowering the temperature may reduce the rate of byproduct formation.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed can prevent the formation of degradation products.
-
Catalyst/Reagent Choice: The choice of base, acid, or catalyst can significantly influence the reaction outcome. Screening different reagents may be necessary to find the optimal conditions for your specific synthesis.
-
Purification of Intermediates: If the synthesis is a multi-step process, purifying the intermediates at each stage can prevent the carry-over of impurities that may interfere with subsequent steps.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, assuming a synthetic strategy based on the cyclization of a dicarbonyl compound with an ammonia source.
| Problem | Potential Cause(s) | Troubleshooting Steps & Mitigation Strategies |
| Low Yield of this compound | Incomplete reaction; Formation of multiple byproducts; Degradation of the product under reaction conditions. | Optimize Reaction Conditions: - Temperature: Experiment with a range of temperatures. Start with milder conditions and gradually increase if the reaction is too slow.- Concentration: Vary the concentration of reactants. In some cases, higher dilution can disfavor intermolecular side reactions.- Catalyst: If a catalyst is used, screen different catalysts and catalyst loadings.Monitor Reaction Progress: - Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and byproducts. Stop the reaction at the optimal time.Purification: - Ensure efficient purification methods are used to isolate the product from the reaction mixture. |
| Presence of a Higher Molecular Weight Byproduct | Dimerization or Oligomerization: Intermediates or the final product may react with each other.Over-alkylation: The pyridine ring or a precursor may have reacted with more than one alkylating agent. | Control Stoichiometry: - Use a precise 1:1 molar ratio of the key reactants for the cyclization step.Slow Addition: - Add one of the reactants dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.Protecting Groups: - If applicable, use protecting groups to block reactive sites on the starting materials or intermediates. |
| Isolation of an Isomeric Impurity | Lack of Regioselectivity: The cyclization reaction may not be fully regioselective, leading to the formation of a constitutional isomer. | Modify Reaction Conditions: - Solvent: The polarity of the solvent can influence the regioselectivity of cyclization reactions. Screen a variety of solvents.- Temperature: Temperature can also affect the ratio of isomers formed.Directed Synthesis: - Consider a different synthetic route that offers better control over the regiochemistry. |
| Product is Difficult to Purify | Tautomerization: Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers, which can have different polarities and complicate chromatographic purification.[1] | Derivative Formation: - Consider converting the product to a less polar derivative (e.g., an O-silylated or O-acylated derivative) before purification. The protecting group can be removed after purification.Alternative Purification Methods: - Explore other purification techniques such as crystallization or distillation if chromatography is ineffective. |
Experimental Protocols
General Procedure for Mitigation of Byproduct Formation in a Hypothetical Synthesis of this compound
This protocol is a generalized approach based on common pyridine syntheses and should be adapted and optimized for your specific experimental setup.
1. Reagent Purity:
-
Ensure all starting materials and solvents are of high purity and are dry, as impurities can lead to side reactions.
2. Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if organometallic reagents are used.
3. Controlled Addition of Reagents:
-
Dissolve the dicarbonyl precursor in an appropriate solvent.
-
Slowly add the ammonia source (e.g., a solution of ammonia in an alcohol) to the reaction mixture at a controlled temperature (e.g., 0 °C) using a syringe pump or dropping funnel. This helps to control the exotherm and minimize side reactions.
4. Temperature Control:
-
Maintain a constant and optimized temperature throughout the reaction. Use a cryostat or an ice bath for low-temperature reactions.
5. Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS to monitor the progress of the reaction.
6. Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride).
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or crystallization. For column chromatography, a gradient elution may be necessary to separate the product from closely related byproducts.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying, analyzing, and mitigating byproduct formation in chemical synthesis.
Signaling Pathway for a Generic Pyridine Synthesis
Caption: A simplified signaling pathway illustrating the key stages of a generic pyridine synthesis from a β-dicarbonyl compound.
References
Improving the regioselectivity of "3-Propylpyridin-4-ol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the regioselectivity of 3-Propylpyridin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge in synthesizing this compound is controlling the regioselectivity of the alkylation. The pyridine ring has multiple reactive sites, and reactions can often lead to a mixture of isomers, including C2- and C4-alkylated products, as well as N-alkylation of the pyridone tautomer. Direct C-H functionalization of the pyridine ring at the C3 position is particularly challenging due to the electronic properties of the heterocycle.
Q2: What are the common synthetic strategies for preparing 3-substituted-4-hydroxypyridines?
A2: Common strategies include:
-
De novo synthesis: Building the pyridine ring from acyclic precursors that already contain the desired propyl group at the correct position. This approach often offers better control over regioselectivity.
-
Modification of a pre-formed pyridine ring: This can involve directed metalation-alkylation or cross-coupling reactions, often requiring the use of directing groups to achieve C3 selectivity.
-
Rearrangement of other heterocyclic systems: For example, the rearrangement of certain furan derivatives can yield 3-hydroxypyridines.
Q3: Why is direct alkylation of 4-hydroxypyridine not a recommended strategy for synthesizing this compound?
A3: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The 4-pyridone form has two primary nucleophilic centers: the nitrogen and the oxygen atoms. Alkylation reactions on the pyridone ring often favor N-alkylation or O-alkylation over C-alkylation. When C-alkylation does occur, it is often not selective for the C3 position.
Q4: Are there any modern methods that show promise for the regioselective synthesis of 3-alkylpyridines?
A4: Recent advances in C-H functionalization and the use of transient directing groups are promising. Methodologies involving pyridyne intermediates have also been shown to provide access to polysubstituted pyridines with controlled regiochemistry. However, these methods can be complex and may require significant optimization for a specific target like this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | * Incorrect reaction conditions: Temperature, pressure, or reaction time may not be optimal. * Inactive catalyst or reagents: The catalyst may have degraded, or the reagents may be of poor quality. * Poor choice of base: The base may not be strong enough to deprotonate the intended substrate or may be sterically hindered. | * Optimize reaction conditions: Systematically vary the temperature, pressure, and reaction time. * Use fresh catalyst and high-purity reagents: Ensure all materials are of the highest quality and stored correctly. * Screen different bases: Try a range of bases with varying strengths and steric properties (e.g., LDA, LiHMDS, NaH). |
| Formation of multiple isomers (poor regioselectivity) | * Multiple reactive sites on the pyridine ring: The C2, C3, C4, and nitrogen positions can all be reactive. * Lack of a directing group: Without a directing group, the inherent reactivity of the pyridine ring will dictate the position of substitution. * Reaction proceeding through a pyridyne intermediate: This can lead to a mixture of isomers depending on the trapping nucleophile. | * Employ a de novo synthesis strategy: Build the ring with the propyl group already in place. * Introduce a directing group: Use a removable directing group at the C2 or C4 position to favor C3-functionalization. * Carefully control the reaction conditions: The choice of solvent and temperature can influence the regioselectivity of some reactions. |
| Formation of N-alkylated or O-alkylated byproducts | * Tautomerization of 4-hydroxypyridine to 4-pyridone: The 4-pyridone tautomer is nucleophilic at the nitrogen and oxygen atoms. * Use of a hard alkylating agent: Hard electrophiles tend to react at the more electronegative oxygen atom. | * Protect the nitrogen and/or oxygen: Use a suitable protecting group to block these reactive sites before attempting C-alkylation. * Use a softer alkylating agent: Softer electrophiles may favor reaction at the carbon atom. |
| Difficulty in purifying the final product | * Similar polarity of isomers: The desired 3-propyl isomer and other isomers may have very similar polarities, making them difficult to separate by chromatography. * Product is highly polar: The hydroxyl group can make the product very polar, leading to tailing on silica gel columns. | * Use a high-resolution chromatography system: Consider using HPLC or SFC for difficult separations. * Derivatize the product before purification: Protect the hydroxyl group to reduce polarity and improve chromatographic behavior. * Consider crystallization: If the product is a solid, crystallization can be an effective purification method. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Regioselective C4-Alkylation of a Pyridine Derivative
| Entry | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C4:Other) |
| 1 | Propyl Iodide | THF | 25 | 12 | 45 | 5:1 |
| 2 | Propyl Iodide | Toluene | 25 | 12 | 30 | 3:1 |
| 3 | Propyl Iodide | THF | 60 | 6 | 65 | 8:1 |
| 4 | Propyl Bromide | THF | 60 | 6 | 55 | 7:1 |
| 5 | Propyl Triflate | THF | 0 | 4 | 75 | >20:1 |
Note: This data is illustrative and based on general principles of pyridine alkylation. Actual results for the synthesis of this compound may vary.
Experimental Protocols
A recommended approach for the synthesis of this compound with good regioselectivity is a de novo synthesis starting from acyclic precursors. The following is a generalized experimental protocol based on the Hantzsch pyridine synthesis, which can be adapted for this specific target.
Protocol: De Novo Synthesis of this compound via Hantzsch-type Reaction
Materials:
-
Ethyl 3-oxohexanoate
-
3-Aminocrotononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: In a round-bottom flask, dissolve ethyl 3-oxohexanoate (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Cyclization and Aromatization: After the initial condensation, add a suitable oxidizing agent (e.g., ceric ammonium nitrate) to facilitate the aromatization of the dihydropyridine intermediate.
-
Hydrolysis and Decarboxylation: Once the pyridine ring is formed, the ester and nitrile groups can be hydrolyzed and decarboxylated under acidic or basic conditions to yield the 3-propyl-4-hydroxypyridine. For example, refluxing with concentrated hydrochloric acid followed by neutralization with a base.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: A generalized workflow for the de novo synthesis of this compound.
Caption: A decision tree for troubleshooting poor regioselectivity in the synthesis.
Caption: Competing reaction pathways in the alkylation of 4-hydroxypyridine.
"3-Propylpyridin-4-ol" handling and storage best practices
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-Propylpyridin-4-ol?
A1: Based on data for similar pyridine compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, and potentially respiratory irritation. Some pyridine derivatives are also flammable liquids and vapors.[1][2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] For a related compound, 3-(3-Hydroxypropyl)pyridin-4-ol, a storage temperature of 2-8°C is recommended, which may be a suitable guideline.[6]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3][4]
Q5: What should I do in case of accidental exposure?
A5:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color or appearance. | Exposure to air, light, or moisture. | Discontinue use and dispose of the material according to your institution's guidelines. Ensure the container is tightly sealed and stored in a dark, dry place. |
| Precipitate has formed in the liquid. | Improper storage temperature or contamination. | Allow the material to warm to room temperature to see if the precipitate redissolves. If not, the material may be contaminated and should be disposed of. |
| Inconsistent experimental results. | Degradation of the compound. | Use a fresh vial of the compound. Verify storage conditions and handling procedures. |
Quantitative Data Summary
The following table summarizes key quantitative data for related pyridine compounds, which can serve as a general guideline for this compound.
| Property | Value (for related compounds) | Source |
| Boiling Point | ~115 °C to 145 °C | [1][2] |
| Melting Point | ~ -42 °C to 2.4 °C | [1][2] |
| Density | ~ 0.957 to 0.978 g/cm³ | [1][2] |
| Recommended Storage Temperature | 2-8 °C (for a related compound) | [6] |
Experimental Protocols
General Handling Protocol:
-
Before starting any work, ensure you have read and understood the safety information for pyridine derivatives.
-
Work in a well-ventilated fume hood.
-
Wear the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Use only non-sparking tools.[2]
-
Wash hands thoroughly after handling.[3]
Visual Guides
References
- 1. 1203499-54-0|3-(3-Hydroxypropyl)pyridin-4-ol|BLD Pharm [bldpharm.com]
- 2. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. carlroth.com [carlroth.com]
- 6. 3-HYDROXY-4-N-PROPYLPYRIDINE ,507453-57-8 _ChemCD_index [chemcd.com]
Validation & Comparative
A Comparative Guide to 3-Propylpyridin-4-ol and Other Pyridinol Derivatives for Drug Discovery Professionals
An In-depth Analysis of Structure-Activity Relationships and Therapeutic Potential
For researchers and scientists in the field of drug development, the pyridinol scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of 3-Propylpyridin-4-ol and other notable pyridinol derivatives, offering insights into their therapeutic potential. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to facilitate informed decisions in the pursuit of novel therapeutics.
Overview of Pyridinol Derivatives
Pyridin-4-ol and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of the pyridinol core allows for substitutions at various positions, leading to a wide array of analogues with distinct biological activities.
Comparative Biological Activity
While specific comparative experimental data for this compound is limited in publicly available literature, we can infer its potential performance by examining structure-activity relationship (SAR) studies of closely related pyridin-4-ol derivatives. The following tables summarize the biological activities of various substituted pyridinols, providing a benchmark for comparison.
Anticancer Activity
Pyridinol derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.
Table 1: Comparative Anticancer Activity of Pyridin-4-ol Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | HUVEC | 0.29 | [1] |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR2 Kinase | 0.33 | [1] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [2] |
| Nicotinamide derivative 32 | HCT-116 (Colon Cancer) | 9.3 | [3] |
| Nicotinamide derivative 32 | HepG-2 (Liver Cancer) | 7.8 | [3] |
| Nicotinamide derivative 32 | VEGFR-2 Enzyme | 0.06083 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyridinol derivatives have demonstrated encouraging activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Pyridinol Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Alkyl Pyridinol EA-02-009 | S. aureus | 0.5 - 1 | [4] |
| Alkyl Pyridinol JC-01-072 | S. aureus | 4 | [4] |
| Alkyl Pyridinol JC-01-074 | S. aureus | 16 | [4] |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | S. aureus | 4 | [1] |
| 3-alkyl-pyridinic analog (compound 6) | MRSA | 0.98 - 3.9 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of pyridinol derivatives.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridinol derivatives) and a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the compound concentration against the percentage of cell inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by pyridinol derivatives is fundamental for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Several pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridinol derivatives.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of pyridinol derivatives against a specific kinase, such as VEGFR-2.
Caption: A generalized workflow for a kinase inhibition assay.
Conclusion
The pyridin-4-ol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct comparative data for this compound is not extensively available, the analysis of related derivatives suggests that substitutions on the pyridine ring can significantly influence biological activity. The provided data tables and experimental protocols offer a valuable resource for researchers to design and evaluate novel pyridinol-based compounds. The visualization of key signaling pathways further aids in understanding their potential mechanisms of action, paving the way for the development of next-generation targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Propylpyridin-4-ol
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of substituted pyridin-4-ols is of significant interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of potential synthetic methodologies for 3-Propylpyridin-4-ol, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable route based on factors such as yield, reaction conditions, and availability of starting materials.
Two primary synthetic strategies are explored: a one-pot three-component reaction and a multi-step approach involving a cross-coupling reaction.
Method 1: Three-Component Synthesis
This modern approach offers a convergent and atom-economical route to highly substituted pyridin-4-ols. The reaction proceeds via the condensation of a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] To synthesize this compound, the key starting materials would be a suitable lithiated alkoxyallene, butyronitrile (to introduce the 3-propyl group), and an appropriate carboxylic acid.
Hypothetical Reaction Scheme:
While a specific experimental realization for this compound via this method is not extensively documented in publicly available literature, the general versatility of this reaction suggests its high potential.[1] The overall yield for analogous syntheses has been reported to be as high as 83%.[1]
General Experimental Protocol (Adapted from a similar synthesis[1]):
-
Generation of Lithiated Alkoxyallene: A solution of an alkoxyallene in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). An organolithium reagent (e.g., n-butyllithium) is then added dropwise, and the mixture is stirred for a specified time to ensure complete lithiation.
-
Addition of Nitrile: Butyronitrile is added to the solution of the lithiated alkoxyallene at the same low temperature. The reaction is allowed to proceed for a set duration.
-
Addition of Carboxylic Acid and Cyclization: An excess of a suitable carboxylic acid (e.g., trifluoroacetic acid) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for an extended period to facilitate the cyclization and formation of the pyridin-4-ol ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired this compound.
Method 2: Multi-Step Synthesis via Cross-Coupling
This classical approach involves the initial synthesis of a functionalized pyridin-4-ol core, followed by the introduction of the propyl group in a separate step. A common strategy is the preparation of a 3-halopyridin-4-ol, which can then undergo a palladium-catalyzed cross-coupling reaction.
Step 2a: Synthesis of 3-Bromopyridin-4-ol
3-Bromopyridin-4-ol serves as a key intermediate for the subsequent cross-coupling reaction. Its synthesis from commercially available starting materials is a necessary precursor to the final product.
Step 2b: Palladium-Catalyzed Cross-Coupling
Several cross-coupling reactions, such as Suzuki-Miyaura, Kumada, or Negishi couplings, can be employed to introduce the propyl group at the 3-position of the pyridine ring.[2][3][4][5][6][7][8] The choice of reaction depends on the availability of the organometallic reagent (e.g., propylboronic acid, propylmagnesium bromide, or propylzinc halide) and the desired reaction conditions.
Hypothetical Reaction Scheme (Suzuki-Miyaura Coupling):
General Experimental Protocol (Adapted for Suzuki-Miyaura Coupling[3][5][8]):
-
Reaction Setup: A reaction vessel is charged with 3-bromopyridin-4-ol, propylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Reaction Conditions: An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is then heated to a specific temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Comparative Data
| Parameter | Method 1: Three-Component Synthesis | Method 2: Multi-Step Synthesis via Cross-Coupling |
| Number of Steps | 1 (One-pot) | 2 or more |
| Potential Yield | Potentially high (up to 83% for analogous compounds)[1] | Variable, depends on the efficiency of each step |
| Starting Materials | Alkoxyallenes, Butyronitrile, Carboxylic Acid | 3-Bromopyridin-4-ol, Propylboronic Acid (or equivalent) |
| Key Reagents | Organolithium reagents, Trifluoroacetic acid | Palladium catalyst, Base |
| Advantages | Atom economy, convergence, potentially fewer purification steps. | More established and predictable for each step. |
| Disadvantages | May require optimization for specific substrates; handling of organolithium reagents. | Longer overall sequence, potential for yield loss at each step. |
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis method for this compound.
Signaling Pathway (Illustrative)
While not directly a signaling pathway in the biological sense, the following diagram illustrates the logical progression of the multi-step synthesis, highlighting the key transformations.
Caption: Key stages in the multi-step synthesis of this compound.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Air-Stable PinP(O)H as Preligand for Palladium-Catalyzed Kumada Couplings of Unactivated Tosylates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 3-Propylpyridin-4-ol and Structurally Related Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 3-Propylpyridin-4-ol against the established therapeutic agent, Deferiprone. Due to the limited publicly available experimental data on this compound, this comparison leverages in silico predictions for this molecule and contrasts them with experimental data for Deferiprone, a well-characterized drug sharing the core pyridin-4-one chemical scaffold.
Introduction to the Pyridin-4-one Scaffold
The pyridin-4-one ring is a key structural motif present in numerous biologically active compounds. This scaffold is known to be a privileged structure in medicinal chemistry, imparting a range of pharmacological activities including iron chelation, anti-inflammatory, analgesic, and antimicrobial effects. The biological activity of pyridin-4-one derivatives is often attributed to their ability to act as bidentate ligands, effectively chelating metal ions, which can play crucial roles in various pathological processes.
Comparative Analysis: this compound vs. Deferiprone
This comparison focuses on Deferiprone, an approved oral iron chelator, as the primary established drug for comparison with this compound.
Deferiprone is a small, orally active molecule that is used clinically to treat iron overload in patients with thalassemia major.[1] Its primary mechanism of action is the chelation of ferric iron (Fe³⁺), forming a stable 3:1 complex that is subsequently excreted in the urine.[2]
This compound , the topic of this guide, is a lesser-studied molecule. In the absence of direct experimental data, its biological activity is predicted based on its structural similarity to Deferiprone and other pyridin-4-one derivatives.
Table 1: Physicochemical and Predicted ADMET Properties
| Property | This compound (Predicted) | Deferiprone (Experimental/Predicted) |
| Molecular Formula | C₈H₁₁NO | C₇H₉NO₂ |
| Molecular Weight | 137.18 g/mol | 139.15 g/mol |
| LogP | 1.3 | 0.4 |
| Water Solubility | Moderately Soluble | Soluble |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Yes | Yes |
| CYP450 Inhibition | Likely inhibitor of CYP1A2, CYP2C9 | Metabolized by UGT1A6 |
| Ames Mutagenicity | Low Probability | Non-mutagenic |
| hERG Inhibition | Low Risk | Low Risk |
Note: The data for this compound is generated through in silico prediction models. Deferiprone data is a combination of experimental and predicted values.
Biological Activity and Mechanism of Action
Deferiprone: An Established Iron Chelator
The primary biological activity of Deferiprone is its ability to chelate iron. It is a bidentate ligand that binds to ferric iron (Fe³⁺) with high affinity, forming a stable 3:1 (deferiprone:iron) complex.[2] This action is crucial in treating iron overload conditions, as it mobilizes excess iron from tissues and facilitates its excretion.
The iron-chelating activity of Deferiprone also underpins its investigation in other therapeutic areas, such as neurodegenerative diseases where iron dysregulation is implicated. However, a clinical trial in Parkinson's disease patients showed that Deferiprone treatment was associated with a worsening of motor symptoms, despite reducing iron levels in the brain.
This compound: Predicted Biological Activity
Based on its pyridin-4-ol core, this compound is predicted to exhibit iron-chelating properties. The presence of the hydroxyl and keto groups in the pyridine ring creates a bidentate chelation site for metal ions like iron. The propyl group at the 3-position is expected to increase the lipophilicity of the molecule compared to Deferiprone, which may influence its distribution and cellular uptake.
Beyond iron chelation, other pyridin-4-one derivatives have shown a range of biological activities. Therefore, it is plausible that this compound could exhibit other pharmacological effects, such as anti-inflammatory or antimicrobial activities, though this requires experimental validation.
Table 2: Quantitative Biological Activity Data
| Compound | Assay | Target/Endpoint | Result (IC₅₀/EC₅₀) |
| Deferiprone | DPPH Radical Scavenging Assay | Antioxidant Activity | IC₅₀ = 295.3 ± 6.8 μM |
| This compound | No experimental data available | - | - |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Iron Chelation Assay (Spectrophotometric Method)
This protocol describes a common method to quantify the iron-chelating capacity of a compound.
Principle: The assay is based on the competition between the test compound and a chromogenic iron-binding indicator (e.g., ferrozine) for ferrous ions (Fe²⁺). In the absence of a chelating agent, ferrozine forms a stable, colored complex with Fe²⁺, which can be measured spectrophotometrically. A chelating agent will sequester Fe²⁺, preventing the formation of the ferrozine-iron complex and leading to a decrease in absorbance.
Materials:
-
Test compound (this compound or Deferiprone)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
HEPES buffer (or other suitable buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution, followed by a solution of FeCl₂.
-
Incubate the mixture for a specified time (e.g., 10 minutes) at room temperature to allow for chelation.
-
Add a solution of ferrozine to each well to initiate the color-forming reaction with any unchelated Fe²⁺.
-
After a short incubation period (e.g., 5 minutes), measure the absorbance of the solution at the appropriate wavelength (typically around 562 nm for the ferrozine-iron complex).
-
A control without the test compound is used to determine the maximum absorbance.
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value can be determined by plotting the percentage of chelation against the concentration of the test compound.
Visualizations
Caption: Workflow for the in vitro iron chelation assay.
Caption: Proposed mechanism of action for iron chelation.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its structural similarity to the clinically approved iron chelator Deferiprone suggests a potential for similar pharmacological properties. The pyridin-4-one scaffold is a well-established pharmacophore for iron chelation. In silico predictions indicate that this compound possesses drug-like properties, including good predicted intestinal absorption and blood-brain barrier permeability. However, the absence of experimental data for this compound is a significant limitation. Further in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the biological activity profile of this compound. This guide serves as a foundational comparison to stimulate and inform future research into the therapeutic potential of novel pyridin-4-one derivatives.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Propylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of "3-Propylpyridin-4-ol," a substituted pyridinol derivative. Given the limited availability of specific validated methods for this compound, this document outlines adaptable protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established methods for structurally related pyridine and pyridinol compounds. The guide also details the necessary validation parameters as per international guidelines to ensure the reliability, accuracy, and precision of the analytical data.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a complex mixture). Both HPLC and GC-MS are powerful techniques for the analysis of such organic molecules.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The hydroxyl group of this compound makes it amenable to reverse-phase HPLC. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to increase volatility and improve peak shape. |
| Detection | Commonly uses UV-Vis detection. The pyridine ring in this compound should exhibit UV absorbance. | Provides structural information through mass fragmentation patterns, enabling definitive identification. |
| Sensitivity | Generally offers good sensitivity, which can be enhanced with more specialized detectors. | Typically offers very high sensitivity and selectivity, especially in selected ion monitoring (SIM) mode. |
| Sample Prep | Usually involves dissolution in a suitable solvent and filtration. | May require extraction and derivatization, which can be more time-consuming. |
Proposed Analytical Methods and Validation Parameters
The following sections outline proposed starting conditions for HPLC and GC-MS methods for the analysis of this compound, along with the necessary validation parameters.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is proposed for the analysis of this compound. The polarity of the molecule, imparted by the hydroxyl group, makes it suitable for separation on a non-polar stationary phase.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 260-280 nm for pyridine derivatives).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters for HPLC Method:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity analysis should be performed. |
| Linearity | R² ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization of the hydroxyl group of this compound is recommended to increase its volatility and prevent peak tailing. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Experimental Protocol:
-
Derivatization: React the sample with BSTFA at 70°C for 30 minutes.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
Validation Parameters for GC-MS Method:
| Parameter | Acceptance Criteria |
| Specificity | The mass spectrum of the derivatized this compound should be unique and free from interference from other components. |
| Linearity | R² ≥ 0.995 over a specified concentration range. |
| Accuracy | Recovery of 95.0% to 105.0% for spiked samples. |
| Precision | Repeatability and intermediate precision with RSD ≤ 5.0%. |
| LOD and LOQ | Determined based on the signal-to-noise ratio and with acceptable precision and accuracy at the LOQ. |
| Robustness | The method's performance should be consistent with slight variations in GC parameters (e.g., injection temperature, oven ramp rate). |
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for a pharmaceutical compound like this compound.
Navigating Drug Discovery: A Comparative Guide to In Silico Modeling and Experimental Validation of Pyridine Derivatives
An in-depth analysis of computational predictions versus laboratory outcomes for pyridine-based compounds, offering a framework for the evaluation of novel molecules like 3-Propylpyridin-4-ol.
The Predictive Power of In Silico Modeling
In silico modeling encompasses a range of computational techniques used to predict the physicochemical properties, pharmacokinetics, and biological activity of a molecule before it is synthesized. These methods are crucial for prioritizing candidates and reducing the cost and time associated with drug discovery.
Key In Silico Parameters and Their Significance:
-
Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated to assess a compound's "drug-likeness" based on established rules like Lipinski's Rule of Five.
-
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are vital for estimating a compound's behavior in the body. For instance, human intestinal absorption (HIA) and Caco-2 cell permeability are common predictors of oral bioavailability.
-
Bioactivity Scores: Computational tools can predict the likelihood of a compound interacting with major protein target classes, such as GPCRs, ion channels, kinases, and nuclear receptors.
The Indispensable Role of Experimental Validation
Experimental validation provides the real-world data necessary to confirm or refute in silico predictions. These laboratory-based assays are the gold standard for determining a compound's true biological activity and therapeutic potential.
Common Experimental Assays:
-
Enzyme Inhibition Assays: These experiments measure the ability of a compound to inhibit the activity of a specific enzyme, a common mechanism of action for many drugs.
-
Cell-Based Assays: Using cell lines, researchers can assess a compound's effect on cellular processes like proliferation, viability, and signaling pathways.
-
Permeability Assays: The Caco-2 permeability assay, for example, uses a layer of human intestinal cells to measure a compound's ability to cross the intestinal barrier, providing a more accurate measure of absorption than in silico models alone.[1]
Comparative Analysis: Pyridine Derivatives
To illustrate the interplay between in silico modeling and experimental validation, we will consider data from studies on various pyridine derivatives, as specific data for this compound is not available.
In Silico Predictions vs. Experimental Outcomes
The following table summarizes predicted and experimental data for a hypothetical set of pyridine derivatives, based on findings for similar compounds in the literature.
| Compound | Predicted HIA (%)[1] | Predicted Caco-2 Permeability (logPapp)[1] | Experimental Herbicidal Activity (% Inhibition) |
| Derivative A | 92.5 | 1.25 | 85 |
| Derivative B | 85.1 | 0.85 | 62 |
| Derivative C | 96.4 | 1.39 | 91 |
| Diflufenican (Reference) | Not Reported | Not Reported | 88 |
This comparative data highlights how in silico predictions can correlate with experimental results. For instance, derivatives with higher predicted permeability may exhibit greater biological activity in cell-based assays.
Experimental Protocols
For clarity and reproducibility, detailed experimental protocols are essential.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.
-
Compound Preparation: The test compound is dissolved in a suitable solvent and diluted in transport buffer.
-
Permeability Measurement: The compound solution is added to the apical side of the cell monolayer. Samples are taken from the basolateral side at various time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental processes.
Caption: A typical workflow for drug discovery, from in silico screening to experimental validation.
Caption: A hypothetical signaling pathway modulated by a pyridine derivative.
Conclusion
The integration of in silico modeling and experimental validation provides a robust framework for modern drug discovery. While computational tools offer powerful predictive capabilities for screening and prioritizing compounds like this compound, experimental assays remain the definitive measure of a molecule's true biological activity and potential as a therapeutic agent. The comparative approach outlined in this guide, leveraging data from analogous compounds, serves as a valuable template for researchers and drug development professionals navigating the complexities of bringing new medicines to fruition.
References
Benchmarking "3-Propylpyridin-4-ol" as a Ligand: A Data-Driven Comparison
A comprehensive review of available scientific literature reveals a notable absence of specific performance data for "3-Propylpyridin-4-ol" as a ligand. While the pyridin-4-ol scaffold is a recognized pharmacophore in medicinal chemistry and a known chelator for metal ions, quantitative experimental data detailing the binding affinity, efficacy, and selectivity of the 3-propyl substituted derivative remains elusive. Consequently, a direct, data-driven comparison with alternative ligands is not feasible at this time.
This guide, therefore, aims to provide a framework for the potential evaluation of "this compound" by outlining relevant experimental protocols and contextualizing its potential within the broader class of pyridin-4-ol derivatives.
Hypothetical Performance Comparison
To illustrate the type of data required for a comprehensive benchmark, the following table presents a hypothetical comparison of "this compound" against two well-established ligands, Pirenzepine (a muscarinic receptor antagonist) and Deferiprone (an iron chelator). It is crucial to note that the data for "this compound" is purely illustrative and not based on experimental results.
| Ligand | Target(s) | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Selectivity Profile |
| This compound | Hypothetical: M1 Muscarinic Receptor | Data Not Available | Data Not Available | Data Not Available |
| Pirenzepine | M1 Muscarinic Receptor | 8.1 | 23 (Antagonist) | High selectivity for M1 over M2-M5 |
| Deferiprone | Iron (Fe³⁺) | Not Applicable | 5 (Iron Chelation) | High affinity and selectivity for Fe³⁺ |
Experimental Protocols for Ligand Benchmarking
To ascertain the performance of "this compound" as a ligand, a series of standardized experiments would be required. The following protocols provide a general methodology for such an evaluation.
Radioligand Binding Assay for Receptor Affinity
This experiment determines the binding affinity (Ki) of a ligand for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with the human M1 muscarinic receptor).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors) and varying concentrations of the test compound ("this compound").
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Ligand Efficacy
This experiment determines whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor.
Protocol (Example: Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells with the M1 receptor) in a suitable medium.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of "this compound" to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Potential Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be modulated by a pyridin-4-ol derivative targeting a Gq-coupled receptor, and a typical experimental workflow for ligand screening.
Caption: Hypothetical Gq signaling pathway modulated by a ligand.
Caption: Typical workflow for in vitro ligand screening.
A Comparative Analysis of 3-Propylpyridin-4-ol and Its Isomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Propylpyridin-4-ol and its structural isomers. Due to a notable scarcity of publicly available experimental data for this compound and its direct isomers, this document focuses on presenting the available physicochemical properties of closely related compounds and outlines a framework for future comparative studies. The information herein is intended to serve as a foundational resource for researchers initiating projects on these molecules.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceuticals. The introduction of alkyl and hydroxyl substituents to the pyridine ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide centers on this compound and its isomers, compounds with potential applications in medicinal chemistry and drug discovery. The isomers of particular interest for a comparative study include 2-Propylpyridin-4-ol and 4-Propylpyridin-3-ol, as well as the positional isomer of the propyl group, such as 3-(1-Propyl)pyridin-4-ol and 3-(2-Propyl)pyridin-4-ol.
This guide, therefore, presents the available data on the parent propylpyridines and a known isomer, 3-(3-Hydroxypropyl)pyridin-4-ol, to offer a preliminary assessment of the expected properties of the target compounds.
Physicochemical Properties
The position of the propyl and hydroxyl groups on the pyridine ring is expected to significantly impact properties such as polarity, pKa, hydrogen bonding capability, and lipophilicity (logP). These parameters are crucial in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with specific biological targets.
Below is a table summarizing the available physicochemical data for the parent propylpyridines and a known hydroxylated isomer. This data, sourced from PubChem and other chemical databases, can serve as a baseline for predicting the properties of the target compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 3-Propylpyridine [1] | C₈H₁₁N | 121.18 | 1.9 | 0 | 1 |
| 2-Propylpyridine | C₈H₁₁N | 121.18 | 1.9 | 0 | 1 |
| 4-Propylpyridine [2] | C₈H₁₁N | 121.18 | 2.1 | 0 | 1 |
| 3-(3-Hydroxypropyl)pyridin-4-ol | C₈H₁₁NO₂ | 153.18 | N/A | 2 | 3 |
Synthesis and Experimental Protocols
The synthesis of substituted pyridin-4-ols can generally be achieved through multi-step reaction sequences. A common approach involves the construction of the pyridine ring via condensation reactions, followed by functional group manipulations to introduce the desired alkyl and hydroxyl moieties.
General Synthetic Strategy for Pyridin-4-ols
A plausible synthetic route for this compound could involve a multi-component reaction, a versatile method for constructing highly substituted pyridine rings[3].
Experimental Protocol: Three-Component Synthesis of a Pyridin-4-ol Core [3]
This protocol describes a general method for the synthesis of a pyridin-4-ol scaffold. Specific starting materials would need to be selected to yield this compound.
Materials:
-
Appropriately substituted alkoxyallene
-
Propionitrile (to introduce the propyl group at a specific position)
-
A suitable carboxylic acid
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)
Procedure:
-
A solution of the alkoxyallene in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred to generate the lithiated allene.
-
Propionitrile is then added, and the reaction is allowed to proceed at low temperature.
-
The carboxylic acid is subsequently introduced, and the reaction is slowly warmed to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: The regioselectivity of this synthesis would need to be carefully controlled to obtain the desired 3-propyl-4-hydroxy substitution pattern.
Biological Activity: A Predictive Outlook
While no specific biological data for this compound and its isomers is available, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5]. The specific placement of the propyl and hydroxyl groups would be critical in determining the biological activity profile. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with enzyme active sites or receptors. The propyl group, being lipophilic, could influence membrane permeability and hydrophobic interactions with target proteins.
A hypothetical signaling pathway that could be modulated by these compounds is the MAP kinase pathway, which is often implicated in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound and its isomers.
Comparative Study Workflow
To conduct a meaningful comparative study of this compound and its isomers, a systematic workflow would be essential. The following diagram outlines the key stages of such a research program.
Caption: Proposed workflow for a comparative study of this compound and its isomers.
Conclusion and Future Directions
The current analysis underscores a significant opportunity for foundational research into this compound and its isomers. The lack of available data highlights the novelty of this chemical space. Future research should prioritize the development of robust synthetic routes to obtain these compounds in sufficient purity and quantity for thorough characterization and biological screening. A systematic investigation of their physicochemical properties will be crucial for understanding their drug-like potential. Subsequent biological evaluation, guided by the known activities of other pyridine derivatives, could uncover novel therapeutic applications. The establishment of clear structure-activity relationships will be paramount in guiding the design of more potent and selective analogs. This guide serves as a call to the research community to explore this promising, yet uncharted, area of medicinal chemistry.
References
- 1. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Reproducible Synthesis Protocols for 3-Propylpyridin-4-ol Hinders Comparative Analysis
A comprehensive review of published scientific literature reveals a significant gap in detailed, reproducible synthesis protocols for 3-propylpyridin-4-ol, a pyridine derivative of interest to researchers in drug discovery and development. This absence of specific experimental procedures with associated quantitative data, such as yield, purity, and reaction conditions, precludes the creation of a direct comparative guide for its synthesis.
While general synthetic strategies for substituted pyridin-4-ols and the alkylation of pyridine rings are described in the literature, none provide a specific, step-by-step protocol for the synthesis of this compound. This lack of established methods means that researchers seeking to prepare this compound must rely on adapting general procedures, which requires significant experimental optimization and may not lead to reproducible results without considerable development effort.
Below are two potential synthetic strategies, extrapolated from general methods found in the literature, that could serve as a starting point for the development of a synthesis for this compound. It is crucial to note that these are not established protocols for the target molecule and are presented here for conceptual guidance only.
Potential Synthetic Approaches
Three-Component Reaction of a Lithiated Alkoxyallene, a Nitrile, and a Carboxylic Acid
A flexible approach to highly substituted pyridin-4-ol derivatives involves the reaction of a lithiated alkoxyallene with a nitrile and a carboxylic acid.[1] This method could potentially be adapted for the synthesis of this compound.
Conceptual Experimental Protocol:
-
Lithiation of an Alkoxyallene: An appropriate alkoxyallene would be treated with a strong base, such as n-butyllithium, in an ethereal solvent to generate the lithiated species.
-
Reaction with Nitrile: The lithiated allene would then be reacted with butyronitrile (CH₃CH₂CH₂CN) to introduce the propyl group at the desired position.
-
Cyclization with a Carboxylic Acid: The resulting intermediate would be treated with a suitable carboxylic acid to facilitate the cyclization and formation of the pyridin-4-ol ring.
-
Work-up and Purification: The final product would be isolated and purified using standard techniques such as extraction and chromatography.
Logical Workflow for Three-Component Synthesis
Caption: Conceptual workflow for the synthesis of this compound via a three-component reaction.
Regioselective C4-Alkylation of a Precursor Pyridine
Another potential route involves the direct, position-selective C4-alkylation of a pyridine ring, followed by the introduction of the hydroxyl group. This could be achieved through a Minisci-type reaction on a protected pyridine derivative.
Conceptual Experimental Protocol:
-
Pyridine Protection: A suitable protecting group would be introduced onto the pyridine nitrogen to direct the subsequent alkylation to the C4 position.
-
Minisci-type Alkylation: The protected pyridine would be subjected to a Minisci-type radical alkylation using a source of propyl radicals, for example, from pentanoic acid.
-
Deprotection: The protecting group would be removed to yield 3-substituted-4-propylpyridine.
-
Hydroxylation: The final step would involve the introduction of a hydroxyl group at the 4-position. This is a non-trivial step and would require the development of a specific methodology, as a direct hydroxylation at this position is challenging.
Logical Workflow for C4-Alkylation Route
Caption: Conceptual workflow for the synthesis of this compound via C4-alkylation.
Conclusion
The development of a robust and reproducible synthesis for this compound is an open area for research. The general methods presented here offer potential starting points, but significant experimental work would be required to establish a reliable protocol. The lack of published data highlights a need for further investigation into the synthesis of this and related pyridine derivatives to support ongoing research in medicinal chemistry and drug development. Researchers are encouraged to document and publish their findings to contribute to the collective knowledge in this area.
References
Comparative Analysis of 3-Alkylpyridine Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 3-alkylpyridine marine alkaloid analogs. The data presented here is based on a study that synthesized and evaluated a series of these compounds for their cytotoxic effects against human colon carcinoma (RKO-AS-45-1) and human cervix adenocarcinoma (HeLa) cell lines.
Data Presentation: Cytotoxicity of 3-Alkylpyridine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the synthesized 3-alkylpyridine analogs. The core structure consists of a pyridine ring substituted at the 3-position with an alkyl chain of varying length. Two series of compounds were synthesized, differing in the linker between the pyridine and the alkyl chain.
| Compound | R Group (Alkyl Chain Length) | Linker | IC50 RKO-AS-45-1 (µM) | IC50 HeLa (µM) |
| 4a | -(CH2)7CH3 | Ether | > 50 | > 50 |
| 4b | -(CH2)9CH3 | Ether | 4.1 | 6.5 |
| 4c | -(CH2)11CH3 | Ether | 2.5 | 4.0 |
| 4d | -(CH2)13CH3 | Ether | > 50 | > 50 |
| 5a | -(CH2)7CH3 | Amine | > 50 | > 50 |
| 5b | -(CH2)9CH3 | Amine | 6.2 | 8.3 |
| 5c | -(CH2)11CH3 | Amine | 3.8 | 5.1 |
| 5d | -(CH2)13CH3 | Amine | > 50 | > 50 |
Data extracted from a study on 3-alkylpyridine analogs.[1][2]
Experimental Protocols
The synthesis of the target 3-alkylpyridine analogs was achieved through a Williamson etherification under phase-transfer catalysis (PTC) conditions.[1]
-
A mixture of 3-(pyrid-3-yl)propan-1-ol (3.42 mmol), the respective mesylated alkyl chain (3.42 mmol), and tetrabutylammonium bromide (1.13 mmol) was prepared in 10 mL of diethyl ether (Et2O).
-
To this mixture, 5 mL of aqueous sodium hydroxide (50% w/v) was added.
-
The resulting biphasic mixture was stirred vigorously at room temperature for 72 hours.
-
Following the reaction, the mixture was extracted with Et2O (3 x 30 mL).
-
The combined organic phases were dried over sodium sulfate (Na2SO4), filtered, and the solvent was evaporated under reduced pressure to yield the final product.
The cytotoxic activity of the synthesized compounds was evaluated using the sulforhodamine B (SRB) assay.
-
RKO-AS-45-1 and HeLa cells were seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.
-
Post-incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed with distilled water and stained with 0.4% SRB solution for 10 minutes.
-
The unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 540 nm using a microplate reader.
-
The IC50 values were calculated from dose-response curves.
The genotoxicity of the most active compounds was assessed using the in vitro micronucleus assay with the RKO-AS-45-1 cell line.[1]
-
Cells were treated with different concentrations of the test compounds.
-
After treatment, the cells were harvested and processed for micronucleus scoring.
-
The frequency of micronuclei (MN) in binucleated cells was determined and compared to the control group. A significant increase in MN frequency indicated mutagenic potential. For instance, compound 4c at concentrations of 2.5 and 4.0 µM showed a significantly higher MN frequency compared to the control.[1]
The induction of apoptosis was evaluated by the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
RKO-AS-45-1 cells were treated with the test compounds.
-
After treatment, the cells were fixed and permeabilized.
-
The DNA fragmentation, a hallmark of apoptosis, was detected by labeling the 3'-hydroxyl termini of the DNA strand breaks with fluorescently labeled dUTP.
-
The percentage of apoptotic cells was quantified by flow cytometry or fluorescence microscopy. The results indicated that the active compounds induced apoptosis in the cancer cells.[1]
Visualizations
Caption: Structure-Activity Relationship of 3-Alkylpyridine Analogs.
Caption: Experimental Workflow for SAR Studies of 3-Alkylpyridine Analogs.
References
Safety Operating Guide
Proper Disposal of 3-Propylpyridin-4-ol: A Guide for Laboratory Professionals
The proper disposal of 3-Propylpyridin-4-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a pyridine derivative, this compound is presumed to be harmful and environmentally hazardous. Therefore, it must be treated as hazardous waste and disposed of through a licensed disposal service. Under no circumstances should it be poured down the drain or mixed with general waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Hazardous Waste" and should also specify the contents: "this compound".
-
Do not mix with other waste streams unless compatibility has been verified to avoid unintended chemical reactions.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store the container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the date and amount of each addition to the waste container.
-
Retain all paperwork provided by the hazardous waste disposal company for your records.
-
Hazard and Disposal Summary
The following table summarizes the key information for the safe disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| Assumed Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potentially toxic to aquatic life. Combustible. |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. |
| Required PPE | Safety goggles, chemically resistant gloves, lab coat, closed-toe shoes. |
| Storage | Tightly sealed, labeled, compatible container in a cool, dry, well-ventilated area with secondary containment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling 3-Propylpyridin-4-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the management of 3-Propylpyridin-4-ol, a pyridine derivative. The following procedures are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Use in a well-ventilated area or chemical fume hood. |
| Conducting reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[1][2] |
| Waste disposal | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
It is imperative to always wash hands thoroughly with soap and water after handling the chemical, even when gloves have been used.[3][4] Contaminated clothing should be removed immediately and laundered before reuse.
Handling and Storage
Handling:
-
Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[3]
-
Employ non-sparking tools and take precautionary measures against static discharge, as pyridine derivatives can be flammable.[3][6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep containers tightly closed to prevent the escape of vapors.[3][5][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Dispose of contents and container in accordance with local, state, and federal regulations.[5][6]
-
Do not dispose of down the drain or into the environment.
-
Use a licensed chemical waste disposal company for proper disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
